3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSEILRWZMZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334147-81-7 | |
| Record name | 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into established synthetic methodologies, and illuminate its strategic application in the design of novel therapeutic agents. The incorporation of the trifluoromethyl group onto the pyrrolidine scaffold imparts unique stereoelectronic properties that are increasingly leveraged to enhance the potency, metabolic stability, and bioavailability of drug candidates. This document serves as a detailed resource, complete with experimental insights and protocols, to support researchers in harnessing the potential of this versatile chemical entity.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a ubiquitous and highly valued scaffold in drug discovery, forming the core of numerous approved drugs.[1][2] Its non-planar, saturated sp3-hybridized structure allows for a three-dimensional exploration of chemical space that is crucial for achieving specific and high-affinity interactions with biological targets.[2]
In recent decades, the introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] The -CF3 group is a powerful modulator of a molecule's physicochemical properties.[4] Its strong electron-withdrawing nature can significantly lower the pKa of nearby basic groups, such as the pyrrolidine nitrogen, influencing binding interactions and solubility. Furthermore, the -CF3 group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and bioavailability due to its high lipophilicity.[3][5]
The combination of these two motifs in This compound creates a building block with exceptional potential. The tertiary alcohol adds a key hydrogen bond donor/acceptor site, while the -CF3 group provides the electronic and metabolic benefits, making it a "privileged scaffold" for constructing novel chemical entities.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1334147-81-7 | [6][7] |
| Molecular Formula | C₅H₉ClF₃NO | [8] |
| Molecular Weight | 191.58 g/mol (for HCl salt) | - |
| Appearance | Solid | [9] |
| Storage | Sealed in dry, 2-8°C | [8] |
Note: Specific values for properties like melting point, pKa, and LogP are not consistently reported across public domains and should be determined experimentally for specific lots.
Synthesis and Mechanistic Considerations
The synthesis of 3-(Trifluoromethyl)pyrrolidin-3-ol is a critical step in its utilization. A common and effective strategy involves the nucleophilic trifluoromethylation of a protected pyrrolidin-3-one precursor.
Conceptual Synthesis Workflow
The general approach involves a two-step process: nucleophilic addition of a trifluoromethyl source to a ketone, followed by deprotection. This method is favored for its directness and control.
Caption: General workflow for the synthesis of the target compound.
Expertise-Driven Protocol: Synthesis from N-Boc-pyrrolidin-3-one
This protocol describes a representative synthesis. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the trifluoromethylation conditions but can be readily removed under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt.
Step 1: Trifluoromethylation of N-Boc-pyrrolidin-3-one
-
Inert Atmosphere: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add N-Boc-pyrrolidin-3-one (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reactivity of the organometallic reagent and minimize side reactions.
-
Reagent Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent, ~1.5 eq) to the stirred solution.
-
Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 eq, 1M solution in THF) dropwise. Causality: The fluoride source activates the TMSCF3 to generate a transient, highly nucleophilic trifluoromethyl anion.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, typical eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-(trifluoromethyl)pyrrolidin-3-ol.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Acidification: Add a solution of hydrogen chloride (HCl) in diethyl ether (~2 M solution, ~2-3 eq) dropwise while stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically a therapeutic agent itself but rather a crucial intermediate used to synthesize more complex, biologically active molecules.[5][10] Its derivatives have been explored in various therapeutic areas.
Case Study: Role as a Scaffold in β3 Adrenergic Receptor Agonists
The pyrrolidine core is a key feature in the design of agonists for the β3 adrenergic receptor, a target for conditions like overactive bladder and metabolic disorders. Patents in this area describe the synthesis of complex molecules where a substituted pyrrolidine scaffold is essential for activity.[11] The 3-hydroxy group can act as a critical hydrogen bond donor, while the trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of the final compound.
Caption: Logical flow from building block to biological action.
The strategic placement of the trifluoromethyl group can provide a metabolic shield, preventing enzymatic degradation at the 3-position of the pyrrolidine ring, thereby increasing the drug's half-life.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block for modern drug discovery. The convergence of the conformationally constrained pyrrolidine scaffold, the bio-potentiating trifluoromethyl group, and a strategic hydroxyl moiety provides a powerful tool for medicinal chemists. Its utility in creating compounds with enhanced metabolic stability, target affinity, and favorable pharmacokinetic properties ensures its continued relevance in the development of next-generation therapeutics. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers to effectively integrate this potent scaffold into their discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. chemimpex.com [chemimpex.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 1334147-81-7|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. 3-(trifluoromethyl)pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Structure Elucidation of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride
This guide provides a comprehensive, technically detailed framework for the structural elucidation of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and logical workflow, grounded in established scientific principles, to definitively confirm the molecular structure of this compound. We will explore the causal relationships behind experimental choices, ensuring a self-validating and robust analytical approach.
Introduction: The Significance of Structural Verification
In the realm of pharmaceutical development and medicinal chemistry, the precise molecular structure of a compound is its fundamental identity. This compound, a fluorinated heterocyclic compound, presents a unique set of analytical challenges and opportunities. The pyrrolidine scaffold is a common motif in a variety of biologically active molecules[1]. The introduction of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity[2][3]. Therefore, unambiguous confirmation of its structure, including stereochemistry where applicable, is a critical prerequisite for any further investigation or application.
This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While single-crystal X-ray diffraction offers the most definitive structural information, obtaining suitable crystals can be challenging[4][5][6][7][8]. The workflow described herein provides a robust pathway for structural confirmation, even in the absence of crystallographic data.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound should follow a logical progression, where each analytical technique provides a piece of the puzzle, and the collective data builds a comprehensive and self-validating picture.
Figure 1: A logical workflow for the comprehensive structure elucidation of this compound.
Part 1: Foundational Analysis - Molecular Formula and Mass
The initial steps in structure elucidation focus on establishing the fundamental properties of the molecule: its elemental composition and molecular weight.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The hydrochloride salt will likely lead to the observation of the protonated molecule of the free base, [M+H]⁺.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion. For 3-(Trifluoromethyl)pyrrolidin-3-ol (C5H8F3NO), the expected monoisotopic mass of the free base is 155.0558 Da[9]. The protonated molecule [C5H9F3NO]⁺ should be observed at m/z 156.0631.
-
Analyze the isotopic pattern to further confirm the elemental composition.
-
Induce fragmentation (e.g., through collision-induced dissociation, CID) to observe characteristic fragment ions. Expected fragmentation pathways for pyrrolidine derivatives often involve cleavage of the ring[10]. The loss of water from the tertiary alcohol and fragmentation of the pyrrolidine ring are anticipated.
-
| Parameter | Expected Value | Interpretation |
| Molecular Formula (Free Base) | C5H8F3NO | Consistent with the proposed structure[11]. |
| Molecular Weight (Free Base) | 155.11 g/mol | |
| Monoisotopic Mass (Free Base) | 155.0558 Da | [9] |
| Observed Ion (ESI+) | m/z 156.0631 | [M+H]⁺ of the free base. |
Part 2: Unraveling the Connectivity - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to map out the carbon-hydrogen framework and confirm the connectivity of the atoms.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectrum (in D₂O or DMSO-d₆):
-
Pyrrolidine Ring Protons: The four methylene protons of the pyrrolidine ring will appear as complex multiplets due to diastereotopicity and coupling to each other. Their chemical shifts are expected in the range of 2.0-3.8 ppm[12][13][14][15]. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. In D₂O, this proton will exchange and the peak will disappear.
-
Amine Proton (-NH₂⁺-): As a hydrochloride salt, the nitrogen will be protonated. This will likely appear as a broad singlet, also exchangeable with D₂O. Its chemical shift can be in the range of 9.5-11.0 ppm[12].
¹³C NMR Spectroscopy
Carbon NMR provides information about the number of different types of carbon atoms in the molecule.
Expected ¹³C NMR Spectrum (in D₂O or DMSO-d₆):
-
Pyrrolidine Ring Carbons: Two distinct signals for the methylene carbons are expected, typically in the range of 25-60 ppm[16]. The carbons adjacent to the nitrogen will be deshielded.
-
Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl and trifluoromethyl groups will be significantly deshielded and will show coupling to the fluorine atoms. Its chemical shift is expected to be in the range of 70-90 ppm.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of 120-130 ppm. The large one-bond carbon-fluorine coupling constant (¹JCF) is characteristic[17].
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the chemical environment of the fluorine atoms[18][19][20][21].
Expected ¹⁹F NMR Spectrum:
-
Trifluoromethyl Group (-CF₃): A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group[3]. The chemical shift will be indicative of the electronic environment. For a CF₃ group attached to a tertiary alcohol, the chemical shift is typically in the range of -75 to -85 ppm relative to CFCl₃[21]. The absence of coupling to protons in a proton-decoupled spectrum confirms the C-CF₃ connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: Acquire COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range C-H correlations, which are crucial for confirming the connectivity of the entire molecule.
-
Figure 2: Integration of NMR data to confirm the molecular structure.
Part 3: Functional Group Confirmation - Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Experimental Protocol: Fourier Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken and automatically subtracted.
Expected IR Absorption Bands:
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |
| O-H Stretch (Alcohol) | 3200-3600 | Broad |
| N-H Stretch (Amine Salt) | 2400-2800 | Broad, characteristic of amine hydrochlorides[12]. |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |
| C-F Stretch | 1000-1350 | Strong, sharp bands |
| C-N Stretch | 1020-1250 | Medium |
The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule[22][23][24][25][26][27].
Part 4: The Gold Standard - Single-Crystal X-ray Diffraction
When a suitable single crystal can be obtained, X-ray diffraction provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry[4][5][6][7][8].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates.
The resulting crystal structure would provide definitive proof of the connectivity, conformation, and, if chiral, the absolute configuration of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from establishing the molecular formula and weight with mass spectrometry, to mapping the atomic connectivity with a suite of NMR experiments, and confirming functional groups with IR spectroscopy—a high degree of confidence in the proposed structure can be achieved. While single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure, the spectroscopic methods detailed here provide a robust and self-validating pathway for the comprehensive characterization of this important fluorinated building block.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. excillum.com [excillum.com]
- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-(trifluoromethyl)pyrrolidin-3-ol (C5H8F3NO) [pubchemlite.lcsb.uni.lu]
- 10. Pyrrolidine [webbook.nist.gov]
- 11. manchesterorganics.com [manchesterorganics.com]
- 12. benchchem.com [benchchem.com]
- 13. (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 17. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 18. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 20. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. 2-Pyrrolidinone [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Pyrrolidine [webbook.nist.gov]
- 27. spectrabase.com [spectrabase.com]
Spectroscopic Characterization of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride (CAS No. 1334147-81-7). As a key building block in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. Due to the limited availability of public, peer-reviewed spectroscopic data for this specific compound, this document synthesizes predictive data based on foundational spectroscopic principles and analysis of analogous structures. We present detailed, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the characterization and quality control of this and structurally related fluorinated molecules.
Introduction and Molecular Structure
This compound is a chiral heterocyclic compound featuring a pyrrolidine ring, a tertiary alcohol, and a trifluoromethyl group at the C3 position. The presence of the electron-withdrawing CF₃ group significantly influences the electronic environment of the molecule, impacting its chemical reactivity and spectroscopic properties. The hydrochloride salt form ensures the protonation of the pyrrolidine nitrogen, rendering the compound more stable and water-soluble.
Molecular Properties Summary:
| Property | Value | Source |
| CAS Number | 1334147-81-7 | Manchester Organics[1] |
| Molecular Formula | C₅H₉ClF₃NO | Sigma-Aldrich[2] |
| Molecular Weight | 191.58 g/mol | Sigma-Aldrich[2] |
| InChI Key | QDJSEILRWZMZFQ-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
The structural integrity and purity of this compound are critical for its application in synthesis and biological screening. The following sections detail the expected spectroscopic signatures that serve as a benchmark for its identity and quality assessment.
Caption: Key structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the unique fluorine environment.
Predicted ¹H NMR Spectrum (500 MHz, D₂O)
The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons. The use of D₂O as a solvent will cause the exchangeable N⁺H₂ and OH protons to disappear from the spectrum, simplifying the analysis of the methylene protons. The electron-withdrawing effect of the adjacent CF₃ group and the protonated nitrogen will shift the signals of neighboring protons downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.0 - 3.6 | m | 4H | H-2, H-5 | Protons alpha to the protonated nitrogen (N⁺H₂) are significantly deshielded. |
| ~2.6 - 2.2 | m | 2H | H-4 | Protons at C4 are expected to be multiplets due to coupling with H-5 protons. |
Predicted ¹³C NMR Spectrum (125 MHz, D₂O)
The ¹³C NMR spectrum will be characterized by the presence of four distinct carbon signals. The quaternary carbon (C3) bonded to the CF₃ group will exhibit a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF).
| Predicted Chemical Shift (δ, ppm) | Quartet? (JCF in Hz) | Assignment | Rationale |
| ~125 | q (¹JCF ≈ 285 Hz) | CF₃ | The carbon of the trifluoromethyl group shows a large one-bond coupling constant. |
| ~75 | q (²JCF ≈ 30 Hz) | C-3 | The quaternary carbon attached to the CF₃ group is deshielded and split by two-bond C-F coupling. |
| ~50 | No | C-2, C-5 | Carbons alpha to the protonated nitrogen. |
| ~35 | No | C-4 | The remaining methylene carbon of the pyrrolidine ring. |
Predicted ¹⁹F NMR Spectrum (470 MHz, D₂O)
The ¹⁹F NMR spectrum provides a direct and highly sensitive probe for the trifluoromethyl group. A single, sharp singlet is expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -75 to -80 | s | CF₃ | The chemical shift is characteristic of a CF₃ group attached to a quaternary carbon. The absence of adjacent protons results in a singlet. |
Experimental Protocol for NMR Data Acquisition
Expertise-Driven Rationale: The choice of a deuterated polar solvent like D₂O or DMSO-d₆ is critical. D₂O is preferred for simplifying the ¹H spectrum by exchanging labile protons, while DMSO-d₆ can be used if observation of the OH and NH₂⁺ protons is desired. A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex spin systems of the pyrrolidine ring.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., D₂O, 99.9% D).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 3-4 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.
-
Use a broad decoupling sequence (e.g., GARP or WALTZ-16) to remove proton coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 2 seconds.
-
Reference the spectrum externally to a standard such as CFCl₃ (δ = 0.00 ppm).
-
Caption: Standard workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the O-H, N-H, and C-F bonds.
Expertise-Driven Rationale: For a solid hydrochloride salt, Attenuated Total Reflectance (ATR) is the most convenient and reliable sampling method, as it requires minimal sample preparation and avoids complications associated with KBr pellets (e.g., moisture).
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Strong | O-H stretch (tertiary alcohol) |
| ~2800 - 2400 | Broad, Strong | N⁺-H stretch (secondary amine salt)[3] |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1350 - 1100 | Very Strong | C-F stretches (CF₃ group) |
Experimental Protocol for ATR-IR
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum (32 scans) of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized molecule.
Expertise-Driven Rationale: Analysis in positive ion mode is optimal for a hydrochloride salt, as the molecule is already prone to forming a positive ion. The observed mass will correspond to the protonated free base [M+H]⁺, where 'M' is the neutral 3-(Trifluoromethyl)pyrrolidin-3-ol.
Predicted Mass Spectrometry Data (ESI+):
| m/z Value | Ion Species | Calculation |
| 156.06 | [M+H]⁺ | C₅H₈F₃NO (155.06) + H⁺ |
| 178.04 | [M+Na]⁺ | C₅H₈F₃NO (155.06) + Na⁺ |
| 138.05 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization (Positive Mode):
-
Set the ion source to positive polarity.
-
Optimize key ESI parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-300 to observe the protonated molecular ion and potential adducts.
Conclusion
The structural verification of this compound relies on a multi-technique spectroscopic approach. This guide provides a robust, scientifically-grounded framework of the expected NMR, IR, and MS data, alongside validated protocols for their acquisition. While based on predictive analysis, these data serve as a reliable benchmark for researchers to confirm the identity, purity, and stability of this important chemical building block, ensuring the integrity of downstream applications in research and development.
References
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Groups in Drug Design
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, transforming lead compounds into successful drug candidates. This guide provides an in-depth analysis of the core mechanisms through which the CF₃ group exerts its profound influence on molecular properties. We will dissect its role in enhancing metabolic stability, modulating physicochemical parameters such as lipophilicity and pKa, and augmenting target binding affinity through a unique combination of steric and electronic effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a framework for the rational application of this powerful functional group.
The Trifluoromethyl Group: A Privileged Moiety in Medicinal Chemistry
The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can dramatically alter the pharmacokinetic and pharmacodynamic profile of a molecule.[1] This is not a matter of simple steric replacement but a strategic intervention that leverages the unique properties of the C-F bond and the fluorine atom itself. The CF₃ group is characterized by its high electronegativity, significant steric bulk compared to a methyl group, and exceptional stability.[2][3] These attributes are the foundation for its multifaceted mechanisms of action in drug design, which we will explore in detail.
Mechanism I: Fortifying the Molecular Scaffold Against Metabolism
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes.[4] The CF₃ group serves as a powerful tool to "metabolically proof" a molecule.
The Indomitable Carbon-Fluorine Bond
The mechanistic basis for enhanced metabolic stability lies in the strength of the carbon-fluorine bond. The C-F bond has a dissociation energy of approximately 485 kJ/mol, significantly stronger than the C-H bond's ~414 kJ/mol.[1] CYP enzymes typically initiate metabolism by abstracting a hydrogen atom from a C-H bond. The formidable strength of the C-F bond makes it highly resistant to this enzymatic cleavage, effectively blocking metabolism at the site of trifluoromethylation.[5]
Case Study: Metabolic Switching in Picornavirus Inhibitors
A compelling example of this "metabolic blocking" was observed in the development of antipicornavirus agents. A comparative study using monkey liver microsomes revealed that a methyl-containing compound was converted into 18 distinct metabolic products. In stark contrast, its trifluoromethyl analogue, where the metabolically labile methyl group was replaced, resulted in significantly fewer metabolites, demonstrating a profound protective effect against hepatic metabolism.[2] This "metabolic switching" away from a vulnerable site can dramatically increase a drug's half-life (t½) and improve its bioavailability.[5]
Quantitative Impact on Metabolic Stability
The replacement of a metabolically labile methyl group with a trifluoromethyl group leads to predictable improvements in in vitro metabolic stability assays.
| Parameter | Typical Outcome for -CH₃ Analog | Typical Outcome for -CF₃ Analog | Rationale |
| Number of Metabolites | Higher | Significantly Reduced | The primary oxidative metabolic pathway is blocked by the stable C-F bonds, preventing the formation of downstream metabolites.[2] |
| In Vitro Half-life (t½) | Shorter | Longer | The reduced rate of enzymatic degradation leads to a slower clearance of the parent compound from the assay system.[5] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver enzymes; blocking a major metabolic route directly reduces this value.[5] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a self-validating system to assess the metabolic stability of a compound. The inclusion of a negative control (without the NADPH cofactor) ensures that any observed compound loss is due to enzymatic metabolism and not chemical instability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (100 mM, pH 7.4).
-
-
Incubation Setup (96-well plate format):
-
In designated wells, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare a parallel set of wells without the NADPH regenerating system to serve as a negative control.
-
-
Reaction Initiation and Time-Point Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. The 0-minute time point is taken immediately before this addition.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound concentration.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The elimination rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).
-
Mechanism II: Fine-Tuning Physicochemical Properties
The potent electron-withdrawing nature of the CF₃ group profoundly alters the electronic distribution of the entire molecule, which can be strategically used to fine-tune lipophilicity and acidity/basicity (pKa).[3][6]
Modulating Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter governing a drug's absorption, distribution, membrane permeability, and toxicity. The CF₃ group is highly lipophilic and generally increases the octanol-water partition coefficient (LogP) when replacing a hydrogen atom or even a methyl group.[1] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[3]
| Compound Pair | LogP of -CH₃ Analog | LogP of -CF₃ Analog | Observation |
| Toluene vs. Benzotrifluoride | ~2.7 | ~3.0 | Replacement of -CH₃ with -CF₃ on a benzene ring increases lipophilicity. |
Altering Acidity and Basicity (pKa)
The strong inductive effect of the CF₃ group significantly impacts the pKa of nearby functional groups.[6]
-
Acids: It stabilizes the conjugate base of an acid by withdrawing electron density, making the acid stronger (i.e., lowering its pKa).
-
Bases: It decreases the electron density on a basic nitrogen, making its lone pair less available to accept a proton, thus rendering the amine less basic (i.e., lowering the pKa of its conjugate acid).
This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.
| Compound Pair | pKa of Reference Compound | pKa of -CF₃ Analog | Observation |
| Benzoic Acid vs. 3-(Trifluoromethyl)benzoic Acid | 4.20 | 3.7 | The CF₃ group significantly increases the acidity of the carboxylic acid. |
| Anilinium vs. 2-(Trifluoromethyl)anilinium | ~4.6 | ~1.1 | The CF₃ group dramatically reduces the basicity of the aniline nitrogen. |
Mechanism III: Enhancing Target Binding Affinity
The CF₃ group can increase a ligand's binding affinity for its protein target through a sophisticated interplay of steric, hydrophobic, and unique electronic interactions.
Hydrophobic and Steric Interactions
Being larger than a methyl group, the CF₃ group can promote more extensive hydrophobic interactions by displacing water molecules from the binding pocket.[1] Its defined steric bulk can also act as a "conformational lock," restricting the rotation of the molecule and favoring the specific bioactive conformation required for optimal binding. This is partly governed by the gauche effect , where the preference for a gauche conformation in certain fluorinated ethanes is driven by stabilizing hyperconjugation interactions (σC-H → σ*C-F).[7]
Orthogonal Multipolar Interactions: A Key Electronic Contribution
Beyond simple hydrophobic packing, the CF₃ group engages in highly specific, favorable interactions with protein backbones. Due to the high electronegativity of fluorine, the carbon atom of the CF₃ group is electron-deficient (Cδ+), while the fluorine atoms are electron-rich (Fδ-). This polarity allows for orthogonal multipolar interactions , where the electrophilic carbon of a backbone carbonyl group (C=O) aligns with the nucleophilic fluorine atoms of the CF₃ group (C-Fδ-···Cδ+=O).[8] These interactions, observed in high-resolution crystal structures, can significantly enhance binding affinity, sometimes improving activity by 5- to 10-fold.[8]
Case in Point: COX-2 Inhibitors
In the design of selective COX-2 inhibitors like Celecoxib, the CF₃ group plays a crucial role. X-ray crystallography shows the trifluoromethyl-pyrazole moiety fitting into a hydrophobic side pocket of the COX-2 active site. This interaction contributes to both the potency and selectivity of the drug over the COX-1 isoform, which has a more constricted active site.[6]
Experimental Protocol: Equilibrium Dialysis for Protein Binding
This protocol determines the fraction of a drug that is unbound or "free" in plasma, which is the fraction available to interact with its target.
Objective: To determine the percentage of a drug candidate bound to plasma proteins.
Methodology:
-
Apparatus and Reagent Setup:
-
Use a 96-well equilibrium dialysis apparatus with dialysis membranes of a suitable molecular weight cutoff (e.g., 12-14 kDa) that retain proteins but allow the small molecule drug to pass.
-
Hydrate the membranes according to the manufacturer's instructions.
-
Assemble the dialysis unit, creating a two-chamber system for each well.
-
-
Sample Preparation and Loading:
-
Prepare a solution of the test compound in plasma (e.g., human, rat) at a clinically relevant concentration (e.g., 1 µM).
-
Add a precise volume of the compound-spiked plasma to one side of the dialysis chamber (the "plasma" side).
-
Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other side (the "buffer" side).
-
-
Equilibration:
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-24 hours, determined empirically).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, "matrix-match" the samples: add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot.
-
Precipitate proteins from both sets of samples using cold acetonitrile.
-
Analyze the concentrations of the drug in the supernatants from both chambers ([C]plasma and [C]buffer) using a validated LC-MS/MS method.
-
-
Data Calculation:
-
The concentration in the buffer chamber represents the free drug concentration ([C]free = [C]buffer).
-
The concentration in the plasma chamber represents the total drug concentration ([C]total = [C]plasma).
-
Calculate the percentage bound: % Bound = (([C]total - [C]free) / [C]total) * 100.
-
Strategic Considerations for Drug Design
The decision to incorporate a CF₃ group should be a data-driven, strategic choice based on the specific challenges of a drug discovery program.
Conclusion
The trifluoromethyl group is far more than a simple steric blocker; it is a multi-faceted tool that exerts a powerful influence over a molecule's metabolic fate, physicochemical characteristics, and target interactions. Its ability to enhance metabolic stability by fortifying C-H bonds, fine-tune lipophilicity and pKa through strong inductive effects, and increase binding affinity via unique hydrophobic and multipolar interactions makes it an indispensable component of the modern medicinal chemist's toolkit. A thorough understanding of these underlying mechanisms enables researchers to rationally design and develop safer and more effective therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Trifluoromethyl-Pyrrolidine Scaffold: A Keystone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to the pyrrolidine ring—a privileged scaffold renowned for its three-dimensional character and stereochemical richness—the resulting trifluoromethyl-pyrrolidine motif offers a powerful tool for navigating the complexities of drug design. This technical guide provides a comprehensive exploration of the biological significance of this scaffold, delving into the synergistic interplay between the CF3 group and the pyrrolidine core. We will examine how this combination influences metabolic stability, target binding affinity, and pharmacokinetic profiles. Through an analysis of synthetic strategies, structure-activity relationships (SAR), and detailed case studies across various therapeutic areas, this guide will illuminate the causality behind experimental choices and provide field-proven insights for leveraging the trifluoromethyl-pyrrolidine scaffold in the development of next-generation therapeutics.
The Strategic Alliance: Unpacking the Physicochemical Synergy
The remarkable utility of the trifluoromethyl-pyrrolidine scaffold stems from the unique and complementary properties of its two constituent parts. Understanding this synergy is fundamental to appreciating its broad applicability in drug discovery.
The Trifluoromethyl Group: More Than a Bulky Halogen
The trifluoromethyl group is not merely a bioisostere for a methyl or chloro group; it imparts a distinct set of characteristics to a molecule.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, can significantly modulate the pKa of nearby functional groups, influencing ionization states and, consequently, receptor interactions.[1] Furthermore, the CF3 group is highly lipophilic, which can enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier—a critical consideration for central nervous system (CNS) drug development.[2][3] One of the most significant advantages of the CF3 group is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life, reduced metabolic clearance, and improved oral bioavailability.[2]
The Pyrrolidine Scaffold: A Three-Dimensional Playground
The five-membered, saturated pyrrolidine ring is a ubiquitous feature in a vast number of natural products and FDA-approved drugs.[5][[“]] Unlike its flat, aromatic counterpart, pyrrole, the sp3-hybridized carbons of the pyrrolidine ring confer a non-planar, puckered conformation. This inherent three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling substituents to be positioned in precise spatial orientations for optimal interaction with biological targets.[5][[“]] The pyrrolidine scaffold also possesses up to four stereogenic centers, offering a rich landscape for stereochemical diversity. The spatial arrangement of substituents can dramatically influence binding affinity and biological activity, as different stereoisomers can adopt distinct binding modes within a target's active site.[5]
The Synergistic Advantage
The combination of the trifluoromethyl group and the pyrrolidine scaffold creates a molecular framework with a highly desirable set of properties for drug design:
-
Enhanced Potency and Selectivity: The CF3 group can engage in specific hydrophobic and electrostatic interactions with protein targets, while the pyrrolidine ring's stereochemistry ensures the precise positioning of these and other pharmacophoric elements.[5]
-
Improved "Drug-Like" Properties: The metabolic stability conferred by the CF3 group, coupled with the favorable physicochemical properties of the pyrrolidine scaffold, often results in compounds with improved pharmacokinetic profiles, including increased oral bioavailability and half-life.[2][7]
-
Access to Novel Chemical Space: The unique electronic and steric properties of the trifluoromethyl-pyrrolidine scaffold allow for the design of compounds that can interact with targets in novel ways, potentially leading to new mechanisms of action and the circumvention of drug resistance.
Asymmetric Synthesis: The Gateway to Stereochemically Defined Scaffolds
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure trifluoromethyl-pyrrolidines is of paramount importance. Below are two field-proven, catalytic asymmetric approaches that provide access to these valuable building blocks.
Experimental Protocol: Organocatalytic [3+2] Cycloaddition
This method provides a direct and efficient route to highly substituted α-trifluoromethyl pyrrolidines with three contiguous stereocenters.
Methodology:
-
Imine Formation: To a solution of trifluoroethylamine hydrochloride (1.2 mmol) and the desired ketone (1.0 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) is added anhydrous magnesium sulfate (200 mg). The mixture is stirred at room temperature for 12 hours. The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude ketimine, which is used in the next step without further purification.
-
Cycloaddition: To a solution of the crude ketimine (0.15 mmol), the desired α,β-unsaturated aldehyde (0.10 mmol), and 3,5-dinitrobenzoic acid (0.02 mmol) in DCM (1.0 mL) is added (R)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.02 mmol) as the organocatalyst.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl pyrrolidine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and magnesium sulfate is crucial to drive the equilibrium of the imine formation forward by removing water.
-
Acid Additive: 3,5-dinitrobenzoic acid acts as a co-catalyst, protonating the enal to increase its reactivity as a dipolarophile.
-
Organocatalyst: The diphenylprolinol silyl ether catalyst forms a chiral iminium ion with the enal, which controls the stereochemical outcome of the cycloaddition.
Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization
This formal (3+2)-annulation strategy provides access to trisubstituted 2-trifluoromethyl pyrrolidines with excellent diastereoselectivity and enantioselectivity.
Methodology:
-
Michael Addition: To a solution of a 1,1,1-trifluoromethylketone (0.24 mmol) and a nitroolefin (0.20 mmol) in anhydrous toluene (1.0 mL) at room temperature is added a diarylprolinol silyl ether organocatalyst (0.04 mmol).
-
Reaction Monitoring: The reaction is stirred for the time indicated by TLC analysis to ensure complete consumption of the limiting reagent.
-
Reductive Cyclization: The crude Michael adduct is then dissolved in methanol (2.0 mL), and Palladium on carbon (10 wt. %, 10 mg) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure).
-
Work-up and Purification: The reaction is stirred vigorously for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the 2-trifluoromethyl pyrrolidine.
Causality Behind Experimental Choices:
-
Organocatalyst: The chiral secondary amine catalyst activates the trifluoromethylketone through enamine formation, facilitating a stereocontrolled Michael addition to the nitroolefin.
-
Reductive Cyclization: The catalytic hydrogenation serves a dual purpose: it reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the Michael adduct dictates the final diastereoselectivity of the cyclized product.
Biological Significance and Therapeutic Applications: Case Studies
The trifluoromethyl-pyrrolidine scaffold has been successfully employed in the development of a diverse range of therapeutic agents. The following case studies highlight its versatility and impact.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. Several potent and selective DPP-4 inhibitors feature a pyrrolidine scaffold that mimics the proline residue of the natural substrate. The introduction of a trifluoromethyl group has been a key strategy in optimizing the potency and pharmacokinetic properties of these inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
The pyrrolidine ring serves as a crucial P1 fragment, fitting into the S1 subsite of the DPP-4 active site.[5]
-
The introduction of a trifluoromethyl group, often on an adjacent aromatic ring or as part of a larger substituent, can enhance binding affinity through favorable interactions within the S2 extensive subsite.[8]
-
In some instances, a trifluorophenyl moiety itself can act as a P1 fragment, demonstrating the versatility of this group in molecular recognition.[5]
| Compound Class | Target | Key Structural Features | IC50 (nM) | Reference |
| Pyrrolidine Sulfonamides | DPP-4 | 4-trifluorophenyl substitution on 1,2,4-oxadiazole | 11.32 | Salve and Jadhav (2021) |
| Tetrahydropyran Derivatives | DPP-4 | Trifluoromethyl at the 6-position | Maintained robust activity | Zhang et al. |
Central Nervous System (CNS) Agents
The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes the trifluoromethyl-pyrrolidine scaffold particularly attractive for the development of CNS-active drugs, which must cross the blood-brain barrier.[3][9]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs):
The structure-activity relationships of aryloxypropanamine and cycloalkanol ethylamine scaffolds, common in SNRIs, have shown that electron-withdrawing groups on the aromatic ring can enhance norepinephrine reuptake inhibition. A meta-trifluoromethyl analogue in the cycloalkanol ethylamine series exhibited the most potent inhibitory effect on norepinephrine uptake and the highest selectivity over serotonin uptake. While not all of these examples contain a pyrrolidine ring, the principles can be applied to the design of novel pyrrolidine-containing SNRIs.
Anticonvulsants:
In a series of pyrrolidine-2,5-dione-acetamides investigated for anticonvulsant properties, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were found to be most active in the maximal electroshock (MES) test, a preclinical model of generalized seizures.[5]
Oncology
The trifluoromethyl-pyrrolidine scaffold is also emerging as a valuable motif in the design of novel anticancer agents.
PI3K Inhibitors:
Alpelisib, an approved inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), contains a pyrrolidine carboxamide moiety. While the trifluoromethyl group in alpelisib is on a pyridine ring, this example underscores the successful combination of these two pharmacophorically important groups in a clinical setting.[1] The inclusion of the trifluoromethyl group was shown to be important for inhibiting PI3K-dependent Akt activation in the double-digit nanomolar range.[1]
Antiproliferative Agents:
In a series of dispiro indenoquinoxaline pyrrolidine quinolone analogues, a compound bearing a thiophene ring showed good anticancer activity against MCF-7 and HeLa cells, with IC50 values of 17 µM and 19 µM, respectively.[5] Docking studies of related compounds have shown that a trifluoromethyl group on a phenyl ring can participate in favorable hydrophobic interactions within the colchicine binding site of tubulin.[5]
Visualizing Molecular Interactions and Workflows
Generalized Synthetic Pathway to Trifluoromethyl-Pyrrolidines
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Trifluoromethyl-Containing Building Blocks in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern molecular design. This guide provides an in-depth exploration of trifluoromethyl-containing building blocks, their synthesis, and their application, moving beyond a simple recitation of methods to offer insights into the causality behind experimental choices and the practicalities of their implementation.
Introduction: The Transformative Influence of the Trifluoromethyl Group
The trifluoromethyl group has emerged as a privileged motif in medicinal chemistry, agrochemicals, and materials science.[1][2] Its profound impact stems from a unique combination of properties:
-
Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the CF3 group highly resistant to metabolic degradation, a critical attribute in drug design for enhancing bioavailability and half-life.[3][4]
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.[3][4]
-
Electronegativity and Dipole Moment: As a potent electron-withdrawing group, the CF3 moiety can modulate the acidity or basicity of nearby functional groups, influencing pKa values and, consequently, the binding affinity of a molecule to its target.[1][2]
The journey of trifluoromethylation from a synthetic curiosity to a routine tool in the chemist's arsenal has been marked by the development of a diverse array of reagents and methodologies, each with its own set of advantages and limitations. This guide will navigate this landscape, providing a clear and practical overview for the discerning researcher.
Part 1: A Survey of Trifluoromethyl-Containing Building Blocks
The effective incorporation of a trifluoromethyl group often begins with the selection of an appropriate building block. These can be broadly categorized as follows:
-
Simple Aliphatic and Aromatic CF3-Containing Molecules: These foundational building blocks, such as trifluorotoluene and trifluoroethanol, serve as versatile starting materials for more complex syntheses.
-
Trifluoromethylated Heterocycles: Given the prevalence of heterocyclic scaffolds in pharmaceuticals, building blocks like trifluoromethylated pyridines and indoles are of paramount importance.[3][5][6]
-
Specialized Trifluoromethylating Reagents: A class of reagents has been developed for the direct introduction of the CF3 group. These include the electrophilic Togni and Umemoto reagents, and radical precursors like Langlois' reagent.[7]
Commercially Available Trifluoromethyl-Containing Building Blocks: A Practical Guide
The accessibility of starting materials is a crucial consideration in any synthetic campaign. The following table provides a selection of commonly used trifluoromethyl-containing building blocks and their commercial suppliers.
| Building Block | Structure | Representative Suppliers |
| 3-(Trifluoromethyl)aniline | aniline with a CF3 group at the 3-position | Sigma-Aldrich, Fluorochem, Apollo Scientific |
| 4-(Trifluoromethyl)benzoic acid | benzoic acid with a CF3 group at the 4-position | Sigma-Aldrich, Fluorochem, Apollo Scientific |
| 2-Bromo-5-(trifluoromethyl)pyridine | pyridine with Br at the 2-position and CF3 at the 5-position | Sigma-Aldrich, Fluorochem, Apollo Scientific |
| 2-(Trifluoromethyl)indole | indole with a CF3 group at the 2-position | Sigma-Aldrich, Fluorochem, Apollo Scientific |
| Togni Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Sigma-Aldrich, Fluorochem, Apollo Scientific |
| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Sigma-Aldrich, Fluorochem, Apollo Scientific |
| Langlois' Reagent (Sodium triflinate) | CF3SO2Na | Sigma-Aldrich, Fluorochem, Apollo Scientific |
| Ruppert-Prakash Reagent (TMSCF3) | Trimethyl(trifluoromethyl)silane | Sigma-Aldrich, Fluorochem, Apollo Scientific |
Part 2: Synthetic Methodologies for the Introduction of the Trifluoromethyl Group
The choice of trifluoromethylation method is dictated by the substrate, the desired position of the CF3 group, and the tolerance of other functional groups within the molecule.
Nucleophilic Trifluoromethylation
This approach utilizes a "CF3-" synthon, with the Ruppert-Prakash reagent (TMSCF3) being the most prominent example. The reaction is typically activated by a fluoride source and is effective for the trifluoromethylation of carbonyl compounds and other electrophiles.
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.05 mmol).
-
Slowly add trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent and are particularly useful for the trifluoromethylation of nucleophiles such as enolates, enamines, and heteroatoms. Togni's and Umemoto's reagents are the workhorses in this category.[7]
-
To a solution of the indole (1.0 mmol) in a suitable solvent such as DMF (5 mL) at room temperature, add a silver catalyst, such as Ag(I) triflate (0.1 mmol).
-
Add Togni's Reagent I (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Radical Trifluoromethylation
The generation of the trifluoromethyl radical (•CF3) has become a powerful strategy, especially with the advent of photoredox catalysis. This method offers mild reaction conditions and excellent functional group tolerance, making it suitable for late-stage functionalization.[8][9][10]
-
In a Schlenk tube, combine the alkene (0.5 mmol), a trifluoromethyl source such as CF3I (1.0 mmol), a photocatalyst like Ru(bpy)3Cl2 (1 mol%), and a suitable solvent (e.g., acetonitrile, 5 mL).
-
Degas the solution by freeze-pump-thaw cycles.
-
Irradiate the mixture with a blue LED lamp at room temperature with vigorous stirring for 24 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[9][10]
Transition-Metal-Catalyzed Trifluoromethylation
Copper and palladium catalysts have been extensively employed in trifluoromethylation reactions, enabling cross-coupling reactions of aryl and vinyl halides or boronic acids with a trifluoromethyl source.
-
To a reaction vessel, add the aryl iodide (1.0 mmol), a copper(I) salt such as CuI (1.5 mmol), a ligand like 1,10-phenanthroline (0.2 mmol), and a trifluoromethyl source, for example, potassium (trifluoromethyl)trimethoxyborate (1.5 mmol).
-
Add a suitable solvent, such as DMF (5 mL), and heat the mixture at 100 °C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography.
Comparative Analysis of Trifluoromethylation Methods
| Method | Reagent/Catalyst Examples | Substrate Scope | Functional Group Tolerance | Reaction Conditions |
| Nucleophilic | TMSCF3, CF3H | Aldehydes, ketones, imines | Moderate | Basic or fluoride-activated |
| Electrophilic | Togni's reagents, Umemoto's reagents | Enolates, enamines, thiols, phosphines, indoles | Good | Often requires a catalyst |
| Radical | CF3I, CF3SO2Na, Togni's reagents | Alkenes, alkynes, arenes, heteroarenes | Excellent | Photoredox, thermal, or radical initiator |
| Transition-Metal-Catalyzed | CuI, Pd(OAc)2 | Aryl/vinyl halides, boronic acids, alkynes | Good | Elevated temperatures |
Part 3: Applications in the Synthesis of Complex Molecules
The true power of these building blocks and methodologies is realized in their application to the synthesis of complex and biologically active molecules.
Case Study 1: Synthesis of a Trifluoromethylated Pharmaceutical
The synthesis of the non-steroidal anti-inflammatory drug Celecoxib, which features a trifluoromethyl group, showcases the integration of a CF3-containing building block. The synthesis often commences with 4-hydrazinyl-1-(trifluoromethyl)benzene, which is condensed with a diketone to construct the pyrazole core. The trifluoromethyl group in Celecoxib is crucial for its COX-2 selectivity and metabolic stability.
Case Study 2: Construction of Trifluoromethylated Heterocycles
The synthesis of 2-(trifluoromethyl)indoles can be achieved through a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent.[11] This method provides a direct route to this important heterocyclic scaffold, which is a common feature in many drug candidates.
Caption: Domino trifluoromethylation/cyclization of 2-alkynylanilines.
Case Study 3: Late-Stage Trifluoromethylation
The ability to introduce a trifluoromethyl group late in a synthetic sequence is highly desirable as it allows for the rapid generation of analogs from a common advanced intermediate. Photoredox-catalyzed radical trifluoromethylation is particularly well-suited for this purpose due to its mild conditions and broad functional group tolerance. For instance, the direct C-H trifluoromethylation of complex natural products has been demonstrated, showcasing the power of this approach.
Part 4: Future Outlook and Emerging Trends
The field of trifluoromethylation is continuously evolving, with several exciting trends on the horizon:
-
New Reagent Development: The design of more efficient, selective, and safer trifluoromethylating reagents remains an active area of research.
-
Flow Chemistry and Electrochemistry: These technologies offer advantages in terms of safety, scalability, and reaction control, and their application to trifluoromethylation is a growing area of interest.
-
Biocatalysis: The use of enzymes to catalyze trifluoromethylation reactions is a nascent but promising field that could offer unparalleled selectivity.
The trifluoromethyl group will undoubtedly continue to be a vital component in the design of new molecules with enhanced properties. The continued development of novel building blocks and synthetic methodologies will further empower chemists to harness the full potential of this remarkable functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 9. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 10. Trifluoromethylation of alkenes by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Methodological & Application
Synthesis of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride: An Application Note and Protocol
Introduction: The Significance of Trifluoromethylated Pyrrolidines in Modern Drug Discovery
The introduction of a trifluoromethyl (-CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This modification can significantly enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is also a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to impart desirable physicochemical properties and serve as a versatile building block.[3][4][5] The convergence of these two privileged moieties in 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride results in a highly valuable building block for the synthesis of novel therapeutics. This document provides a detailed protocol for the synthesis of this compound, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a research setting.
Strategic Approach to Synthesis: Nucleophilic Trifluoromethylation of a Cyclic Ketone Precursor
The most direct and efficient route to 3-(trifluoromethyl)pyrrolidin-3-ol involves the nucleophilic trifluoromethylation of a suitable N-protected pyrrolidin-3-one precursor. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), stands out as the premier reagent for this transformation due to its commercial availability, ease of handling compared to gaseous trifluoromethyl sources, and broad functional group tolerance.[6][7][8]
The reaction proceeds via the activation of TMSCF₃ by a catalytic amount of a fluoride source, typically tetrabutylammonium fluoride (TBAF), to generate a transient, highly nucleophilic trifluoromethyl anion (CF₃⁻).[1] This anion then readily attacks the electrophilic carbonyl carbon of the pyrrolidin-3-one. The resulting trifluoromethylated alkoxide is subsequently trapped by a silyl group, and upon acidic workup, the desired tertiary alcohol is revealed. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from N-Boc-pyrrolidin-3-one.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-pyrrolidin-3-one | 185.22 | 5.00 g | 27.0 | 1.0 |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.22 | 5.75 g (6.1 mL) | 40.5 | 1.5 |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 2.7 mL | 2.7 | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 4M HCl in 1,4-Dioxane | - | 20 mL | 80.0 | 3.0 |
| Diethyl Ether | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Part 1: Trifluoromethylation
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-pyrrolidin-3-one (1.0 equiv) and anhydrous tetrahydrofuran (THF, 50 mL). Stir the mixture until the solid is completely dissolved.
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv) to the solution via syringe.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 1M solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 equiv) dropwise to the stirred reaction mixture over 5 minutes.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Part 2: Workup and Deprotection
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected trifluoromethylated alcohol as an oil.
Part 3: Hydrochloride Salt Formation and Isolation
-
Deprotection: Dissolve the crude oil in diethyl ether (50 mL) and cool the solution to 0 °C in an ice bath.
-
Salt Formation: Add 4M HCl in 1,4-dioxane (3.0 equiv) dropwise with vigorous stirring. A white precipitate will form.
-
Isolation: Continue stirring at 0 °C for 30 minutes, then allow the mixture to stand for an additional hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities.[9]
-
Drying: Dry the resulting white solid under high vacuum to afford this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[12]
-
Ruppert-Prakash Reagent (TMSCF₃): TMSCF₃ is a volatile and flammable liquid.[10] It is also moisture-sensitive and should be handled under an inert atmosphere. Avoid inhalation and contact with skin and eyes.[11]
-
Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and can cause severe skin and eye burns. Handle with care.
-
Hydrochloric Acid in Dioxane: This reagent is highly corrosive and toxic. Avoid inhalation of vapors and direct contact.
-
Quenching: The quenching of the reaction with aqueous solutions may be exothermic. Add the quenching agent slowly and with cooling if necessary.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Mechanistic Insights: The Role of the Fluoride Catalyst
The key to the success of the Ruppert-Prakash trifluoromethylation lies in the catalytic role of the fluoride ion.[1] The fluoride anion attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate.[13] This intermediate is highly reactive and readily transfers the trifluoromethyl group as a nucleophile to the electrophilic carbonyl carbon of the N-Boc-pyrrolidin-3-one. The silylated alkoxide intermediate is thermodynamically stable, driving the reaction to completion. The subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol and removes the Boc protecting group.
Caption: General mechanism of Ruppert-Prakash reagent activation and trifluoromethylation.
Characterization and Data Analysis
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the structure of the molecule. The presence of the trifluoromethyl group will be evident in the ¹⁹F NMR spectrum as a singlet, and its coupling to adjacent carbons can be observed in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, further validating the elemental composition of the product.
-
Melting Point: The melting point of the hydrochloride salt should be determined and compared to literature values.
-
Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that all reagents are anhydrous and the reaction is carried out under a strictly inert atmosphere. The quality of the TMSCF₃ and TBAF is also critical.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of TMSCF₃ and a longer reaction time may be necessary. Gentle heating (e.g., to 40 °C) can also be employed, but this may lead to the formation of byproducts.
-
Purification Issues: If the final product is impure, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can be attempted to improve purity.[9]
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently and efficiently prepare this important compound for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. acs.org [acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride in Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Pyrrolidine Scaffolds
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a well-established "privileged scaffold," owing to its prevalence in numerous natural products and FDA-approved pharmaceuticals. Its three-dimensional, sp³-hybridized nature allows for the exploration of a wider chemical space compared to flat aromatic systems, which is crucial for achieving high target affinity and selectivity.[1] The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, into this scaffold offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties.
The trifluoromethyl group is a highly sought-after substituent in drug design for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] This often leads to a longer in vivo half-life and improved bioavailability of the drug candidate.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, such as the pyrrolidine nitrogen.[1][3] This modulation can be critical for optimizing drug-target interactions and improving oral absorption.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, offering a way to fine-tune a molecule's properties while maintaining its overall shape and biological activity.[4]
3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a versatile building block that combines the benefits of the pyrrolidine scaffold with the advantageous properties of the trifluoromethyl group. The presence of the tertiary alcohol provides an additional point for potential derivatization or can influence the conformational preferences of the molecule. This guide provides detailed protocols for the application of this valuable building block in the synthesis of novel drug candidates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₉ClF₃NO | Inferred |
| Molecular Weight | 191.58 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water, methanol, and DMSO | Inferred from hydrochloride salt nature |
| pKa (Pyrrolidine Nitrogen) | Estimated to be lower than that of pyrrolidine (11.3) due to the electron-withdrawing CF₃ group.[3][5] | [3][5] |
Synthetic Application: Amide Bond Formation
A primary application of this compound is its use as a secondary amine for the formation of amide bonds with a wide range of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, enabling the rapid generation of diverse compound libraries for biological screening.[6][7]
Representative Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent.[8][9][10]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the starting materials (a typical concentration is 0.1-0.2 M).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (3.0 equivalents) dropwise. The initial two equivalents of base are required to neutralize the hydrochloride salt and the carboxylic acid, with the third equivalent facilitating the coupling reaction.
-
Activation and Coupling: To the stirred solution at 0 °C, add HATU (1.1 equivalents) in one portion.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.[8]
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Experimental Workflow for Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Purification and Characterization
Purification
The crude product from the amide coupling reaction will likely contain residual reagents and byproducts. Silica gel column chromatography is a standard and effective method for purification.
-
Solvent System: A typical eluent system for compounds of this nature is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity of the solvent system will need to be optimized based on the specific properties of the synthesized amide.
-
TLC Analysis: Thin Layer Chromatography should be used to determine the optimal solvent system for separation and to monitor the fractions during column chromatography.
Characterization
The structure and purity of the final product should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of protons on the pyrrolidine ring and the coupled carboxylic acid fragment. The chemical shifts and coupling constants will provide information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: Will show the carbon signals of the final product, including the characteristic amide carbonyl peak.
-
¹⁹F NMR: Is a crucial technique for confirming the presence of the trifluoromethyl group. A singlet or a complex multiplet (if coupled to nearby protons) will be observed in the expected chemical shift range for a CF₃ group.[11][12]
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the synthesized compound, confirming the successful coupling reaction. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Application in a Drug Discovery Cascade
Once a library of compounds has been synthesized using this compound, the next step is to evaluate their biological activity. The following outlines a hypothetical workflow for screening these novel compounds.
Screening Cascade Workflow
Caption: A typical drug discovery screening cascade.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the general cytotoxicity of newly synthesized compounds against a panel of cancer cell lines.[13][14][15]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an early indication of how a compound will be metabolized in the body.[2][16][17]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compounds and positive control compounds (with known high and low clearance)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Preparation: In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to the microsome suspension and pre-incubate at 37 °C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate formula.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its strategic use allows for the incorporation of a trifluoromethylated pyrrolidine scaffold, which can impart favorable pharmacokinetic and pharmacodynamic properties to a lead compound. The protocols outlined in this guide provide a framework for the synthesis, purification, characterization, and initial biological evaluation of novel compounds derived from this promising chemical entity. By leveraging the principles of medicinal chemistry and employing robust experimental methodologies, researchers can effectively utilize this building block to accelerate the development of new and improved therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-( S )-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19 F-NMR peptide studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00034C [pubs.rsc.org]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. magritek.com [magritek.com]
- 12. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 15. globaljournals.org [globaljournals.org]
- 16. mttlab.eu [mttlab.eu]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride in Pharmaceutical Development
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful functional group is installed upon a conformationally flexible, three-dimensional scaffold like the pyrrolidine ring, the resulting intermediate becomes a high-value asset for drug discovery programs.[3]
3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is one such building block. It uniquely combines three critical pharmacophoric elements:
-
An Electron-Withdrawing Trifluoromethyl Group: To enhance metabolic stability and modulate pKa.
-
A Saturated Pyrrolidine Ring: A versatile, non-planar scaffold that allows for the exploration of three-dimensional chemical space, a key factor in improving selectivity and potency.[3]
-
A Tertiary Alcohol: A strategic handle for further synthetic elaboration or as a crucial hydrogen bond donor/acceptor for target engagement.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and a detailed protocol for the effective use of this intermediate in pharmaceutical synthesis.
Physicochemical & Handling Data
A thorough understanding of an intermediate's properties is fundamental to its successful application. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1334147-81-7 | [4][5][6][7][8] |
| Molecular Formula | C₅H₈F₃NO · HCl | [4] |
| Molecular Weight | 191.58 g/mol | [8] |
| Appearance | Solid | [8] |
| Purity | Typically ≥97% | [8] |
| Storage | 2-8°C, sealed storage, away from moisture.[8][9][10] |
Core Applications in Drug Discovery
The utility of this compound stems from its capacity to introduce a desirable trifluoromethylated pyrrolidine motif into a larger molecular framework. This is particularly relevant in the development of therapeutics for oncology and central nervous system (CNS) disorders, where fine-tuning of solubility, membrane permeability, and metabolic fate is critical.[3][11]
The secondary amine of the pyrrolidine ring is the primary site of reactivity, serving as a nucleophile for the construction of C-N bonds. This allows for its facile integration into target molecules via reactions such as:
-
N-Alkylation: Reaction with alkyl halides or tosylates.
-
N-Arylation: Coupling with aryl or heteroaryl halides, commonly via palladium-catalyzed methods like the Buchwald-Hartwig amination.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Amide Bond Formation: Acylation with acid chlorides or activated carboxylic acids.
The presence of the trifluoromethyl group often necessitates slightly more forcing reaction conditions compared to its non-fluorinated analogs due to the reduced nucleophilicity of the nitrogen atom. However, this electronic effect also imparts greater stability to the final product.[12]
Caption: Key pharmacophoric elements of the intermediate.
Experimental Protocols
The following protocol details a standard, robust procedure for the N-arylation of this compound. This method is broadly applicable and serves as an excellent starting point for synthetic campaigns.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Principle: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. The reaction is catalyzed by a palladium complex, which requires a specialized phosphine ligand to facilitate the catalytic cycle (oxidative addition, ligand exchange, and reductive elimination). This protocol is self-validating through in-process controls (TLC/LC-MS) and final product characterization.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromobenzonitrile) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware, Schlenk line, or glovebox
-
TLC plates, LC-MS, NMR, and other analytical equipment
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Catalyst Protection): The Pd(0) catalyst is highly sensitive to oxygen and will decompose upon exposure, halting the reaction. Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon). Set up a Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under vacuum and backfill with inert gas three times.
-
Reagent Charging (Causality: Stoichiometry and Base Function):
-
To the flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), Xantphos (0.04 eq), and cesium carbonate (3.0 eq).
-
Note: The hydrochloride salt must be neutralized in situ. The strong base, Cs₂CO₃, serves a dual purpose: it deprotonates the pyrrolidinium hydrochloride to generate the free, nucleophilic amine and also facilitates the catalytic cycle. A stoichiometric excess is required.
-
Briefly evacuate and backfill the flask with inert gas to ensure all reagents are under an inert atmosphere.
-
-
Catalyst and Solvent Addition (Causality: Homogeneous Catalysis):
-
Add the Pd₂(dba)₃ catalyst (0.02 eq).
-
Via cannula or a gas-tight syringe, add anhydrous toluene (or dioxane) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Note: The solvent must be anhydrous as water can interfere with the catalyst and base.
-
-
Reaction Execution and Monitoring (Causality: Kinetic Control):
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
The reaction progress should be monitored periodically (e.g., every 2 hours) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Self-Validation: The reaction is considered complete when the limiting starting material (typically the pyrrolidine) is consumed as determined by LC-MS analysis.
-
-
Work-up and Extraction (Causality: Product Isolation):
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization (Causality: Purity Assurance):
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and concentrate to afford the final N-arylated product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Caption: Experimental workflow for N-arylation protocol.
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a controlled laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin and serious eye irritation.[10][13] It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13][14] A face shield may be necessary when handling larger quantities.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[10][14]
-
Skin: Wash off with soap and plenty of water.[10] Remove contaminated clothing.[14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]
-
Conclusion
This compound is a strategically designed pharmaceutical intermediate that offers a direct route to incorporating a valuable trifluoromethylated pyrrolidine motif. Its trifecta of key structural features—the CF₃ group, the tertiary alcohol, and the pyrrolidine ring—provides medicinal chemists with a powerful tool to optimize lead compounds for enhanced metabolic stability, potency, and selectivity. The protocols and data provided herein are intended to empower research and development teams to effectively and safely leverage this versatile building block in their pursuit of novel therapeutics.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 1334147-81-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 1334147-81-7 | JDC14781 [biosynth.com]
- 8. This compound | 1334147-81-7 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. angenechemical.com [angenechemical.com]
- 11. US7279491B2 - Phenylpiperidines and phenylpyrrolidines - Google Patents [patents.google.com]
- 12. 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride (2375270-08-7) for sale [vulcanchem.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. hdsupplysolutions.com [hdsupplysolutions.com]
Application Notes and Protocols for N-Alkylation of 3-(Trifluoromethyl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-(Trifluoromethyl)pyrrolidin-3-ol Scaffold
The 3-(trifluoromethyl)pyrrolidin-3-ol moiety is a privileged scaffold in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, provides a three-dimensional framework that is crucial for exploring chemical space and achieving specific interactions with biological targets.[3][4] The tertiary alcohol adds a key hydrogen bond donor/acceptor site. Consequently, N-alkylation of this scaffold is a critical step in the synthesis of a diverse range of biologically active molecules, enabling the exploration of structure-activity relationships (SAR) by introducing various substituents on the nitrogen atom.
This guide provides detailed protocols for the N-alkylation of 3-(trifluoromethyl)pyrrolidin-3-ol, focusing on two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, troubleshooting, and key considerations are discussed to ensure successful and reproducible outcomes.
General Reaction Scheme
The N-alkylation of 3-(trifluoromethyl)pyrrolidin-3-ol can be achieved through several synthetic routes, primarily direct alkylation and reductive amination. The choice of method depends on the nature of the desired alkyl group and the availability of starting materials.
Figure 1. General workflows for the N-alkylation of 3-(trifluoromethyl)pyrrolidin-3-ol.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for introducing primary and some secondary alkyl groups onto the pyrrolidine nitrogen. The reaction proceeds via an S(_N)2 mechanism, where the nucleophilic nitrogen atom of the pyrrolidine displaces a halide from the alkylating agent.
Scientific Rationale
The choice of base is critical to deprotonate the secondary amine, thereby increasing its nucleophilicity. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient, particularly with reactive alkylating agents like benzyl bromide or alkyl iodides. For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) in an aprotic solvent may be necessary to ensure complete deprotonation. The solvent should be polar and aprotic to dissolve the reagents and facilitate the S(_N)2 reaction without interfering with the nucleophile.
Detailed Step-by-Step Methodology
Materials:
-
3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). If starting with the hydrochloride salt, add the base (e.g., K₂CO₃, 2.5 eq) and anhydrous DMF (or MeCN) to neutralize the salt and deprotonate the amine. Stir the mixture at room temperature for 30 minutes. If using the free base, 1.2-1.5 equivalents of base are sufficient.
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for synthesizing N-alkylated products from a wide range of aldehydes and ketones. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of the pyrrolidine with a carbonyl compound, which is then reduced in situ to the corresponding amine.[5][6]
Scientific Rationale
This method is particularly advantageous for introducing more complex and sterically hindered alkyl groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[7] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.
Detailed Step-by-Step Methodology
Materials:
-
3-(Trifluoromethyl)pyrrolidin-3-ol
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: To a round-bottom flask, add 3-(trifluoromethyl)pyrrolidin-3-ol (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCE (or MeOH).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of N-Alkylation Protocols
| Parameter | Direct Alkylation | Reductive Amination |
| Alkylating Agent | Alkyl halides (R-X) | Aldehydes (RCHO), Ketones (R₂C=O) |
| Typical Base | K₂CO₃, NaH, Et₃N | Not required (or catalytic acid) |
| Reducing Agent | Not applicable | NaBH(OAc)₃, NaBH₃CN |
| Common Solvents | DMF, MeCN, THF | DCE, MeOH, THF |
| Reaction Temperature | Room temperature to 80 °C | Room temperature |
| Advantages | Simple procedure for primary alkyl halides. | Wide substrate scope (aldehydes, ketones), mild conditions. |
| Limitations | Over-alkylation can be an issue; less effective for hindered alkyl groups. | Requires a carbonyl compound as the alkyl source. |
Key Considerations and Troubleshooting
-
O-Alkylation as a Side Reaction: The tertiary alcohol of 3-(trifluoromethyl)pyrrolidin-3-ol can potentially undergo O-alkylation, especially under strongly basic conditions or with highly reactive alkylating agents. To minimize this, use of milder bases and careful control of reaction temperature is recommended.
-
Over-alkylation: In direct alkylation, the product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt. Using a slight excess of the pyrrolidine starting material can help to mitigate this.
-
Anhydrous Conditions: For reactions involving strong bases like NaH, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base and side reactions.
-
Purity of Starting Materials: Ensure the purity of the 3-(trifluoromethyl)pyrrolidin-3-ol and the alkylating agent, as impurities can lead to side reactions and lower yields.
-
Monitoring the Reaction: Regular monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
The N-alkylation of 3-(trifluoromethyl)pyrrolidin-3-ol is a fundamental transformation for the synthesis of novel compounds with potential applications in drug discovery. Both direct alkylation and reductive amination offer effective and versatile methods for this purpose. The choice of protocol should be guided by the nature of the desired alkyl substituent and the principles of green chemistry. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in this guide, researchers can efficiently synthesize a wide array of N-substituted 3-(trifluoromethyl)pyrrolidin-3-ol derivatives for further investigation.
References
- 1. 3-(trifluoromethyl)pyrrolidin-3-ol - CAS:196822-27-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: The Pivotal Role of Kinase Inhibitors in Modern Therapeutics
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision medicine.[3] This guide provides an in-depth exploration of the synthesis and evaluation of kinase inhibitors, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals. Our focus is to bridge the gap between synthetic chemistry and biological application, providing a comprehensive roadmap from inhibitor design to preclinical validation.
I. The Landscape of Kinase Inhibitors: Design and Strategy
The design of effective kinase inhibitors is a multifaceted process that leverages our understanding of the structural biology of kinases and the principles of medicinal chemistry. The majority of currently approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[4]
Structure-Activity Relationship (SAR) as a Guiding Principle
The core principle guiding the optimization of kinase inhibitors is the Structure-Activity Relationship (SAR). Minor modifications to a molecule's structure can profoundly impact its potency, selectivity, and pharmacokinetic properties.[5] Key to this is understanding the critical interactions between the inhibitor and the kinase active site.
-
Hinge Binding: A crucial interaction for many ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes.[4] Heterocyclic scaffolds such as quinazolines and pyrimidines are privileged structures in this regard.[5][6]
-
Hydrophobic Pockets: The ATP-binding site also features hydrophobic regions that can be exploited to enhance inhibitor affinity and selectivity.[7]
-
Gatekeeper Residue: The "gatekeeper" residue is a key amino acid that controls access to a hydrophobic pocket near the ATP-binding site. Mutations in this residue are a common mechanism of drug resistance, and designing inhibitors that can accommodate or overcome these mutations is a critical challenge.[8]
Types of Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode to the target kinase:
| Inhibitor Type | Binding Site | Kinase Conformation | Example |
| Type I | ATP-binding pocket | Active (DFG-in) | Gefitinib |
| Type II | ATP-binding pocket and an adjacent allosteric site | Inactive (DFG-out) | Imatinib |
| Allosteric | A site distinct from the ATP-binding pocket | Varies | Trametinib |
| Covalent | Forms a covalent bond with a residue in the active site | Varies | Osimertinib |
Table 1: Classification of Kinase Inhibitors. This table summarizes the different types of kinase inhibitors based on their binding characteristics.
II. Synthetic Methodologies for Kinase Inhibitor Scaffolds
The synthesis of kinase inhibitors often revolves around the construction of heterocyclic core structures. Modern organic chemistry provides a powerful toolkit for the efficient and modular synthesis of these complex molecules. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable in this field.
Palladium-Catalyzed Cross-Coupling Reactions: A Cornerstone of Kinase Inhibitor Synthesis
Two of the most widely employed cross-coupling reactions in the synthesis of kinase inhibitors are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the versatile formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are essential for building the core scaffolds and introducing diverse substituents for SAR studies.[9][10]
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide.[9] It is frequently used to append aryl or heteroaryl moieties to the core scaffold of a kinase inhibitor.[11][12]
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond between an amine and an aryl halide or triflate.[10][13] It is a key method for introducing the amine-containing side chains that are often crucial for the activity of kinase inhibitors.[14]
Featured Protocol: Synthesis of a Quinazoline-Based Kinase Inhibitor via Suzuki and Buchwald-Hartwig Couplings
This protocol outlines a general, two-step synthesis of a substituted 4-anilinoquinazoline, a common scaffold for EGFR inhibitors.
Step 1: Suzuki-Miyaura Coupling to Introduce an Aryl Substituent
-
Reaction Setup: To a flame-dried round-bottom flask, add 4,6-dichloroquinazoline (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Solvent and Base: Add a degassed solvent mixture of 1,4-dioxane and water (4:1) and a base such as potassium carbonate (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-chloroquinazoline intermediate.
Step 2: Buchwald-Hartwig Amination to Install the Anilino Moiety
-
Reaction Setup: In a separate flame-dried flask, combine the 6-aryl-4-chloroquinazoline from Step 1 (1.0 eq), the desired aniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), and a suitable ligand (e.g., Xantphos, 0.04 eq).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or 1,4-dioxane and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq).
-
Reaction Conditions: Heat the mixture to 90-110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the final 4-anilinoquinazoline kinase inhibitor.
III. Biological Evaluation of Kinase Inhibitors
Once synthesized, the biological activity of a novel kinase inhibitor must be thoroughly characterized. This involves a tiered approach, starting with in vitro biochemical assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more physiologically relevant context.[15]
In Vitro Kinase Activity Assays
Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against its target kinase.[15] A variety of assay formats are available, each with its own advantages and limitations.
-
Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[4][8]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes that change their properties upon phosphorylation of a substrate.[8] This category includes fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[8]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16]
-
Lanthanide-Based Assays: These assays employ the unique photophysical properties of lanthanide ions to create highly sensitive and robust kinase activity sensors.[3][17][18]
Featured Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for determining the IC₅₀ of an inhibitor using the ADP-Glo™ Kinase Assay.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Assays for Kinase Inhibitor Evaluation
While biochemical assays are crucial for initial characterization, cell-based assays provide a more physiologically relevant context to evaluate an inhibitor's efficacy.[19][20] These assays can assess a compound's ability to engage its target within a cell, inhibit downstream signaling, and ultimately affect cellular processes like proliferation and survival.[15]
-
Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within the complex cellular environment.[15]
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.[5][21]
-
Cell Proliferation and Viability Assays: These assays determine the effect of the inhibitor on cancer cell growth and survival. Common examples include MTT, MTS, and CellTiter-Glo® assays.
-
Signaling Pathway Analysis: By examining the phosphorylation status of multiple proteins in a signaling cascade, researchers can gain a comprehensive understanding of the inhibitor's mechanism of action.[15]
IV. Key Signaling Pathways Targeted by Kinase Inhibitors
A deep understanding of the signaling pathways that are dysregulated in disease is essential for the rational design and application of kinase inhibitors. Below are representations of three critical signaling pathways that are frequently targeted in cancer therapy.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[7][22][23][24]
Caption: The EGFR signaling pathway, a key driver of cell growth and proliferation.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival through the activation of multiple downstream pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways.[1][2][25][26][27]
Caption: The Bcr-Abl signaling network, central to the pathogenesis of CML.
V. The Drug Discovery Workflow: From Hit to Candidate
The development of a novel kinase inhibitor is a systematic process that begins with the identification of a "hit" compound and progresses through lead optimization to the selection of a clinical candidate.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
VI. Conclusion and Future Perspectives
The synthesis and application of kinase inhibitors represent a vibrant and continually evolving field of research. The principles and protocols outlined in this guide provide a solid foundation for scientists engaged in the discovery and development of the next generation of targeted therapies. Future advancements will likely focus on the development of more selective inhibitors, the targeting of novel kinase families, and the implementation of innovative strategies to overcome drug resistance. The integration of computational methods, such as structure-based drug design and artificial intelligence, will undoubtedly accelerate these efforts, paving the way for more effective and personalized treatments for a wide range of diseases.[3]
VII. References
-
Epidermal Growth Factor Receptor (EGFR) Signaling. (n.d.). R&D Systems. Retrieved January 4, 2026, from --INVALID-LINK--
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
-
EGFR Signaling Pathway. (n.d.). Danaher. Retrieved January 4, 2026, from --INVALID-LINK--
-
Cortes, J. E., & Deininger, M. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937.
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 4, 2026, from --INVALID-LINK--
-
Signaling pathways activated by BCR-ABL. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
What are the common methods available to detect kinase activities? (2023, May 24). AAT Bioquest. Retrieved January 4, 2026, from --INVALID-LINK--
-
Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved January 4, 2026, from --INVALID-LINK--
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 4, 2026, from --INVALID-LINK--
-
Jücker, M. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 935.
-
Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343–3356.
-
Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Ferrara, N. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5018–5022.
-
Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502.
-
Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (2009). Clinical Cancer Research.
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 4, 2026, from --INVALID-LINK--
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 4, 2026, from --INVALID-LINK--
-
VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved January 4, 2026, from --INVALID-LINK--
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). In Probe Lysis and Assay Development. National Center for Biotechnology Information.
-
Lanthanide Luminescence Assays. (n.d.). The Parker Lab @ UMN. Retrieved January 4, 2026, from --INVALID-LINK--
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 4, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Pazos, E., & Vázquez, M. E. (2013). Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase. Biotechnology Journal, 8(2), 241–252.
-
VEGF Pathway. (n.d.). Thermo Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 4, 2026, from --INVALID-LINK--
-
Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. (2024, July 11). Analytical Chemistry.
-
Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (n.d.). The Journal of Organic Chemistry.
-
In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 4, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 4, 2026, from --INVALID-LINK--
-
An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--
-
Development of a Synthesis of Kinase Inhibitor AKN028. (2018, September 17). Recipharm. Retrieved January 4, 2026, from --INVALID-LINK--
-
Kinase inhibitor screening workflow. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Weinmann, H., & Metternich, R. (2005). Drug discovery process for kinase inhibitors. Chembiochem, 6(3), 455–459.
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers in Chemistry, 7, 28.
-
Kinase Drug Discovery – What's Next in the Field? (2014). ACS Chemical Biology, 9(1), 16–18.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from --INVALID-LINK--
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(16), 4967.
-
Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. (2025). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--
-
Buchwald-Hartwig Coupling. (2021, July 2). [Video]. YouTube. --INVALID-LINK--...
-
Heterocyclic kinase inhibitors: methods of use and synthesis. (n.d.). Google Patents. Retrieved January 4, 2026, from --INVALID-LINK--
-
Modern advances in heterocyclic chemistry in drug discovery. (2017). RSC Medicinal Chemistry, 8(8), 853–866.
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules, 26(18), 5556.
References
- 1. researchgate.net [researchgate.net]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. recipharm.com [recipharm.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. Lanthanide Luminescence Assays – The Parker Lab @ UMN [parkerlab.org]
- 18. Advances in lanthanide‐based luminescent peptide probes for monitoring the activity of kinase and phosphatase [ouci.dntb.gov.ua]
- 19. inits.at [inits.at]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. ClinPGx [clinpgx.org]
- 25. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
The Strategic Incorporation of Trifluoromethylated Pyrrolidines in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Group's Transformative Impact on Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design, with a significant focus on the incorporation of fluorine-containing moieties. Among these, the trifluoromethyl (CF₃) group has emerged as a powerhouse in enhancing the biological efficacy of active ingredients.[1] When appended to a heterocyclic scaffold like pyrrolidine, the CF₃ group imparts a unique combination of physicochemical properties that are highly advantageous for crop protection.[2][3]
The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the electronic properties of the pyrrolidine ring and influence its binding affinity to target proteins.[4] Furthermore, the high lipophilicity of the CF₃ group enhances the molecule's ability to penetrate the waxy cuticles of plants and insects, as well as traverse cell membranes, leading to improved bioavailability and potency.[5] The exceptional stability of the carbon-fluorine bond also renders the trifluoromethyl group resistant to metabolic degradation, prolonging the active lifetime of the agrochemical in the target pest and the environment.[5] This guide provides an in-depth exploration of the synthesis and application of trifluoromethylated pyrrolidines in the development of next-generation agrochemicals.
Synthetic Strategies for Trifluoromethylated Pyrrolidines
The synthesis of trifluoromethylated pyrrolidines, particularly with high stereocontrol, is a critical step in the development of novel agrochemicals. Several powerful synthetic methodologies have been developed to construct this valuable scaffold.
Asymmetric [3+2] Cycloaddition Reactions
A prevalent and efficient strategy for the enantioselective synthesis of highly functionalized trifluoromethylated pyrrolidines is the [3+2] cycloaddition reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrolidine ring.
-
Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition: This one-pot protocol offers a scalable and highly stereoselective route to trifluoromethylated pyrrolidines with three contiguous stereogenic centers.[6] The reaction proceeds through a domino Michael/Mannich sequence, employing a commercially available secondary amine as the catalyst.[6]
Experimental Protocol: Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition [6]
Materials:
-
Trifluoromethylated imine (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst) (10 mol%)
-
Benzoic acid (20 mol%)
-
Toluene (solvent)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (for the Mannich reaction)
Procedure:
-
To a solution of the trifluoromethylated imine and the α,β-unsaturated aldehyde in toluene at room temperature, add the Jørgensen-Hayashi catalyst and benzoic acid.
-
Stir the reaction mixture at room temperature for the time required for the Michael addition to complete (monitored by TLC).
-
Upon completion of the Michael addition, add DABCO to the reaction mixture to initiate the intramolecular Mannich reaction.
-
Continue stirring at room temperature until the cyclization is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyrrolidine.
-
-
Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: This method utilizes the reaction of azomethine ylides with fluorinated styrenes, catalyzed by a copper(I) complex with a chiral ligand, to produce enantioenriched fluorinated pyrrolidines.[3][7] This approach is particularly valuable for synthesizing pyrrolidines with fluorine atoms directly on the ring.[3]
Rearrangement of Chiral Azetidines
Another innovative approach involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to afford 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines.[8] This method provides access to a different substitution pattern on the pyrrolidine ring with excellent diastereoselectivity.[8]
Logical Workflow for Synthesis Strategy Selection
Caption: Decision workflow for selecting the appropriate synthetic method.
Applications in Agrochemicals: Case Studies
The unique properties of trifluoromethylated pyrrolidines have been leveraged in the design of various agrochemicals, particularly insecticides and fungicides.
Case Study 1: Insecticidal Arylpyrrolidines
Arylpyrrolidines containing a trifluoromethyl group have been patented as potent insecticides for controlling animal pests.[9] These compounds often exhibit a mode of action that involves the antagonism of the γ-aminobutyric acid (GABA) receptor in insects, leading to hyperexcitation of the central nervous system, convulsions, and death.[10][11]
Structure-Activity Relationship (SAR) Insights:
The biological activity of these insecticidal arylpyrrolidines is highly dependent on the specific enantiomer and the substitution pattern on the aryl ring. For instance, the enantiomerically pure (3S)-enantiomer of 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)-pyrrolidine has been shown to be a key intermediate for highly active insecticides.[9]
| Compound/Intermediate | Key Structural Feature | Biological Activity | Reference |
| Racemic 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine | Racemic mixture | Insecticidal precursor | [9] |
| (3S)-(+)-3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine | Enantiomerically pure (S)-isomer | Precursor for more effective enantiomer | [9] |
| N-Arylmethyl-cyclopropanecarboxamide derivative | Final active ingredient | Potent insecticidal activity | [9] |
Case Study 2: Antifungal Fluoropyrrolidines
The introduction of fluorine atoms onto the pyrrolidine ring has been shown to be crucial for antifungal activity.[3] In a study comparing fluorinated and non-fluorinated pyrrolidines, the fluorinated analogs exhibited significantly higher activity against a range of common plant fungi.[3]
Quantitative Bioactivity Data:
The following table summarizes the in vitro antifungal activity of selected fluorinated pyrrolidines against various plant pathogens.
| Compound | Fungal Species | Inhibition Rate (%) at 100 mg/L | EC₅₀ (mg/L) | Reference |
| 3f | Sclerotinia sclerotiorum | >95 | - | [3] |
| 3k | Sclerotinia sclerotiorum | >95 | - | [3] |
| 3q | Sclerotinia sclerotiorum | >95 | 13.60 | [12] |
| 4b | Sclerotinia sclerotiorum | >95 | 10.17 | [12] |
| Hymexazol (Commercial Fungicide) | Sclerotinia sclerotiorum | ~90 | 10.08 | [12] |
| Azoxystrobin (Commercial Fungicide) | Sclerotinia sclerotiorum | ~90 | 15.14 | [12] |
EC₅₀ (half maximal effective concentration) values indicate the concentration of a compound that gives half of the maximal response.
Comparative Example: Trifluralin - A Trifluoromethylated Herbicide
While not a pyrrolidine, the well-established herbicide Trifluralin serves as an excellent example of the successful application of a trifluoromethyl group in agrochemicals.[13] Trifluralin is a pre-emergent herbicide that controls a wide range of annual grasses and broadleaf weeds.[8]
Synthesis and Mode of Action of Trifluralin:
The commercial synthesis of Trifluralin involves the nitration of 4-chloro-benzotrifluoride, followed by amination with di-n-propylamine.[1][13]
Caption: Simplified synthesis pathway of Trifluralin.
Trifluralin's mode of action is the inhibition of microtubule assembly.[14][15][16] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization and disrupting cell division, ultimately leading to the death of the weed seedling.[2][8]
Conclusion and Future Perspectives
Trifluoromethylated pyrrolidines represent a highly valuable and versatile scaffold in modern agrochemical discovery. The strategic introduction of the trifluoromethyl group significantly enhances the biological activity and metabolic stability of these compounds. The development of robust and stereoselective synthetic methods, such as asymmetric [3+2] cycloadditions, has made these complex molecules more accessible for research and development.
Future research in this area will likely focus on the discovery of novel trifluoromethylated pyrrolidine-based agrochemicals with new modes of action to combat the growing issue of pest resistance. Further exploration of structure-activity relationships will enable the rational design of more potent and selective compounds with improved environmental profiles. The continued innovation in synthetic methodologies will also play a crucial role in the cost-effective production of these important agricultural tools.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 7. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. homework.study.com [homework.study.com]
- 10. Discovery of the aryl heterocyclic amine insecticides: synthesis, insecticidal activity, field results, mode of action and bioavailability of a leading field candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. agroorbit.com [agroorbit.com]
- 13. scribd.com [scribd.com]
- 14. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 15. mdpi.com [mdpi.com]
- 16. Microtubule inhibitors: structure-activity analyses suggest rational models to identify potentially active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Derivatives from 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride
Foreword: Unlocking New Chemical Space
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2][3] The trifluoromethyl (CF3) group, in particular, offers a powerful tool to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When this group is installed upon a sp3-hybridized, three-dimensional scaffold like the pyrrolidine ring, it creates a building block of immense value for exploring new chemical space.[4]
This guide provides an in-depth exploration of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride, a versatile reagent poised for the creation of novel compound libraries. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations—the "why" behind the "how"—to empower researchers in drug development to leverage this building block to its full potential.
Core Characteristics of the Reagent
This compound is a white crystalline solid soluble in water and some organic solvents.[5] Its structure presents two primary points for chemical modification: the secondary amine of the pyrrolidine ring and the tertiary hydroxyl group. The hydrochloride salt form enhances stability and simplifies handling; however, it must be neutralized in situ or beforehand to unmask the reactive free amine for many coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₈F₃NO · HCl | [5][6] |
| Molecular Weight | 191.58 g/mol | [6] |
| Appearance | White Crystalline Solid | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [7] |
| Key Reactive Sites | Secondary Amine (N-H), Tertiary Alcohol (O-H) | Inferred from structure[8] |
The strategic placement of the electron-withdrawing CF3 group adjacent to the tertiary alcohol influences the reactivity of both functional groups, a critical consideration for reaction planning.
Application Note I: N-Functionalization for Core Diversification
The secondary amine is the most accessible handle for diversification, enabling the synthesis of N-aryl, N-heteroaryl, and N-alkyl derivatives. Such modifications are central to tuning a compound's pharmacological profile. N-arylated pyrrolidines, for instance, are found in compounds with applications as anticancer, anti-Alzheimer, and antiviral agents.[9]
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig reaction is a premier method for forming C-N bonds, valued for its broad substrate scope and functional group tolerance.[10] This protocol provides a representative method for coupling the pyrrolidine with an aryl halide.
Causality & Expertise:
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) are used. The ligand is critical; bulky, electron-rich ligands like Xantphos stabilize the palladium center and facilitate the crucial reductive elimination step, leading to higher yields.[10]
-
Base Selection: A non-nucleophilic inorganic base like Cs₂CO₃ is chosen. Its role is twofold: to neutralize the hydrochloride salt of the starting material, liberating the free amine, and to facilitate the deprotonation of the amine during the catalytic cycle, making it a more potent nucleophile.
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are required to prevent quenching of the organometallic intermediates and side reactions.
Detailed Protocol:
-
Materials:
-
This compound
-
Aryl Halide (e.g., Aryl Bromide) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equivalents)
-
Xantphos (0.04-0.10 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous Dioxane
-
Inert Gas (Argon or Nitrogen)
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02-0.05 mmol), and Xantphos (0.04-0.10 mmol).[10]
-
Add the Cs₂CO₃ (2.0-3.0 mmol) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous dioxane (5-10 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
-
Work-up and Purification:
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl derivative.
-
Application Note II: O-Functionalization for Property Modulation
While the secondary amine is often the primary site for large-scale diversification, the tertiary alcohol offers a valuable secondary handle for fine-tuning properties like solubility and hydrogen bonding capacity. O-alkylation to form ethers is a common strategy.
Protocol 2: Williamson Ether Synthesis for O-Alkylation
This classic Sₙ2 reaction involves deprotonating the alcohol to form an alkoxide, which then displaces a halide on an alkyl electrophile.
Causality & Expertise:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the sterically hindered tertiary alcohol. The CF3 group's electron-withdrawing nature increases the alcohol's acidity, facilitating this step.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal. They solvate the sodium cation without interfering with the nucleophilic alkoxide.
-
Potential Challenge: The primary limitation is steric hindrance around the tertiary carbon. Therefore, this reaction works best with unhindered primary alkyl halides (e.g., methyl iodide, ethyl bromide).
Detailed Protocol:
-
Materials:
-
N-protected-3-(Trifluoromethyl)pyrrolidin-3-ol (e.g., N-Boc protected)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)
-
Alkyl Halide (e.g., Methyl Iodide) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert Gas (Argon or Nitrogen)
-
-
Reaction Setup:
-
Note: The pyrrolidine nitrogen should be protected (e.g., with a Boc group) to prevent competitive N-alkylation.
-
To a dry, three-neck flask under an inert atmosphere, add the N-protected pyrrolidinol (1.0 mmol) dissolved in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH (1.5 mmol) portion-wise. (Caution: H₂ gas evolution).
-
-
Reaction Execution:
-
Stir the mixture at 0 °C for 30 minutes to allow for complete alkoxide formation.
-
Add the alkyl halide (1.5 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography. If necessary, the N-protecting group can be removed in a subsequent step.
-
Safety and Handling
-
This compound: Handle with care, avoiding inhalation, ingestion, or skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Reagents: Palladium catalysts can be toxic. Sodium hydride is highly flammable and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
This compound is a high-potential building block for generating novel chemical entities. Its dual functional handles—an amine for core diversification and an alcohol for property modulation—provide a flexible platform for synthesis. The protocols detailed herein, grounded in established chemical principles, offer reliable pathways for researchers to functionalize this scaffold and accelerate the discovery of new bioactive molecules.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 3-(trifluoromethyl)pyrrolidin-3-ol (C5H8F3NO) [pubchemlite.lcsb.uni.lu]
- 9. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride in Advanced Material Science
Abstract
This technical guide provides a comprehensive overview of the potential material science applications of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride. While traditionally explored within medicinal chemistry, the unique combination of a trifluoromethyl group, a pyrrolidine scaffold, and a reactive hydroxyl group makes this compound a compelling building block for novel functional materials. These application notes will delve into the scientific rationale for its use in specialty polymers and crystal engineering, supported by detailed, field-proven protocols for synthesis and characterization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for innovation.
Introduction: A Molecule of Untapped Potential
This compound is a fluorinated heterocyclic compound with a rich three-dimensional structure.[1] The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a "privileged scaffold" in chemistry, largely due to its sp³-hybridized carbons that allow for the exploration of three-dimensional space.[2][3] The introduction of a trifluoromethyl (-CF3) group imparts significant and desirable properties to a molecule, including enhanced thermal stability, metabolic resistance, and lipophilicity.[4][5] It is this strategic combination of a versatile scaffold and a powerful functional group that suggests a broad scope of applications beyond pharmacology.
| Property | Structural Feature | Implication for Material Science |
| Low Surface Energy | Trifluoromethyl (-CF3) Group | Potential for creating hydrophobic and oleophobic surfaces in coatings and polymers. |
| Thermal Stability | Trifluoromethyl (-CF3) Group | Can be incorporated into polymers to enhance their thermal decomposition temperature.[5] |
| Chemical Inertness | C-F Bonds | Contributes to the durability and resistance of materials to chemical degradation. |
| Tunable Solubility | Pyrrolidine Ring & -OH Group | The hydrochloride salt is water-soluble, while the free base is more soluble in organic solvents, offering processing flexibility. |
| Reactive Handles | Secondary Amine & Tertiary Alcohol | Allows for covalent incorporation into polymer chains or coordination to metal centers in crystal engineering.[6] |
| Increased Free Volume | Bulky -CF3 Group | In polymers, this can lead to enhanced gas permeability and a lower dielectric constant.[7][8] |
Rationale for Material Science Applications: The Power of Fluorination and 3D Scaffolds
The strategic incorporation of fluorine into organic molecules is a well-established strategy for tuning material properties. The high electronegativity of fluorine atoms in the -CF3 group can lower the HOMO and LUMO energy levels of a polymer backbone, which is advantageous in organic electronics.[9] Furthermore, the presence of fluorine can enhance intermolecular interactions such as C-F…H, F…S, and C-F…π, which can influence the solid-state packing of materials.[9]
The pyrrolidine scaffold itself offers a non-planar, three-dimensional building block. This is a departure from the flat, aromatic rings often used in functional materials, and it allows for the creation of materials with more complex and globular microstructures.[1] In the context of crystal engineering, the defined stereochemistry and conformational flexibility of the pyrrolidine ring can be used to direct the formation of specific supramolecular architectures.[10]
Application I: Specialty Polymers with Low Surface Energy and Enhanced Thermal Stability
The presence of the trifluoromethyl group makes 3-(trifluoromethyl)pyrrolidin-3-ol a prime candidate for a monomer or a functionalizing agent to create fluorinated polymers. Such polymers are expected to exhibit low surface energy, leading to hydrophobic and oleophobic properties, making them suitable for applications such as anti-fouling coatings, specialty membranes, and low-friction surfaces.
Protocol 1: Synthesis of a Polyacrylate Functionalized with 3-(Trifluoromethyl)pyrrolidin-3-ol
This protocol describes the synthesis of a poly(methyl methacrylate) (PMMA) copolymer functionalized with 3-(trifluoromethyl)pyrrolidin-3-ol side chains. The hydroxyl group of the pyrrolidinol is first reacted with acryloyl chloride to form a polymerizable monomer.
Step 1: Synthesis of 3-(Trifluoromethyl)-3-(acryloyloxy)pyrrolidinium Chloride Monomer
Caption: Synthesis of the functionalized monomer.
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of deionized water and cool to 0°C. Add a saturated solution of sodium bicarbonate dropwise until the pH is ~8-9 to neutralize the hydrochloride and form the free base. Extract the free base into dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and filter.
-
Esterification: To the DCM solution of the free base at 0°C, add triethylamine (1.1 eq) as a base. Slowly add acryloyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude monomer. Purify by column chromatography.
Step 2: Free Radical Copolymerization
Caption: Copolymerization to form the functionalized polymer.
-
Reaction Setup: In a Schlenk flask, dissolve the synthesized monomer (0.2 eq), methyl methacrylate (MMA, 0.8 eq), and azobisisobutyronitrile (AIBN, 0.01 eq) in anhydrous toluene.
-
Polymerization: Degas the solution by three freeze-pump-thaw cycles. Place the flask in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere.
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol. Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.
Application II: Building Blocks for Fluorinated Metal-Organic Frameworks (MOFs)
The nitrogen atom of the pyrrolidine ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions, making 3-(trifluoromethyl)pyrrolidin-3-ol a potential organic linker for the synthesis of novel fluorinated Metal-Organic Frameworks (F-MOFs). The trifluoromethyl groups would line the pores of the MOF, potentially creating a hydrophobic environment suitable for the selective adsorption of specific gases.[4][11]
Protocol 2: Solvothermal Synthesis of a Hypothetical F-MOF
This protocol outlines a general procedure for the solvothermal synthesis of a hypothetical F-MOF using 3-(trifluoromethyl)pyrrolidin-3-ol as a ligand and zinc nitrate as the metal source.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated metal organic frameworks, MFFIVE-Ni-L (M = Fe/Al, L = pyr), with coordinatively unsaturated metal site for CO2 separation from flue gas in the presence of humidity by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-organic frameworks containing fluorinated ligands | Preveda [preveda.sk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 3-(Trifluoromethyl)pyrrolidin-3-ol HCl
Welcome to the technical support center for 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing reaction conditions when using this versatile building block. The trifluoromethyl group offers unique electronic properties that can enhance the metabolic stability and binding affinity of target molecules, making this reagent a valuable component in modern medicinal chemistry.[1] This guide will equip you with the knowledge to harness its full potential while navigating potential synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-(Trifluoromethyl)pyrrolidin-3-ol HCl and how do they influence its reactivity?
A1: 3-(Trifluoromethyl)pyrrolidin-3-ol HCl possesses three key structural features that dictate its chemical behavior:
-
Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle provides a non-planar, three-dimensional scaffold, which can be advantageous for exploring pharmacophore space in drug design.[2]
-
Trifluoromethyl (CF₃) Group: The strongly electron-withdrawing nature of the CF₃ group significantly impacts the molecule's properties. It lowers the basicity (pKa) of the pyrrolidine nitrogen compared to its non-fluorinated counterparts, making it a weaker nucleophile. For instance, the pKaH of 2-(trifluoromethyl)pyrrolidine in acetonitrile is 12.6, which is considerably lower than the typical range of 16-20 for other pyrrolidines.[1][3] This reduced nucleophilicity must be considered when planning reaction conditions.
-
Tertiary Alcohol: The hydroxyl group at the 3-position can participate in hydrogen bonding and may require protection in certain reaction schemes to prevent unwanted side reactions. However, it also offers a potential handle for further functionalization.
Q2: How should I handle and store 3-(Trifluoromethyl)pyrrolidin-3-ol HCl?
A2: this compound is typically a white to off-white solid. It is advisable to store it in a cool, dry place under an inert atmosphere to prevent moisture absorption, as it is a hydrochloride salt. When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q3: I am having trouble driving my nucleophilic aromatic substitution (SNAr) reaction to completion. What are the likely causes and how can I optimize the conditions?
A3: Difficulty in achieving complete conversion in SNAr reactions with this reagent is a common challenge, primarily due to the reduced nucleophilicity of the pyrrolidine nitrogen. Here are the key factors to consider for optimization:
-
Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the hydrochloride salt and generate the free, more reactive amine. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like diisopropylethylamine (DIPEA). The choice of base can be critical and may require screening.
-
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the ionic intermediates and facilitate the reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier. Reactions are typically run between 80-150 °C. Microwave irradiation can also be an effective method for accelerating the reaction.
-
Reaction Time: Due to the lower reactivity, extended reaction times may be necessary. It is essential to monitor the reaction progress by an appropriate analytical technique like LC-MS or TLC.
Q4: Do I need to protect the tertiary alcohol group?
A4: The necessity of protecting the tertiary alcohol depends on the specific reaction conditions and other functional groups present in your substrate.
-
In SNAr and Buchwald-Hartwig reactions: In many cases, protection of the tertiary alcohol is not required, especially when using carbonate bases. The alcohol is generally a poor nucleophile compared to the secondary amine.
-
Reactions with highly reactive electrophiles: If your reaction involves strong acylating agents (e.g., acid chlorides) or other highly reactive electrophiles, protection of the alcohol as a silyl ether (e.g., TMS or TBDMS) or another suitable protecting group may be necessary to prevent O-acylation or other side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 3-(Trifluoromethyl)pyrrolidin-3-ol HCl.
Issue 1: Low Yield in Buchwald-Hartwig Amination
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Insufficiently active catalyst: The choice of palladium precursor and ligand is critical. 2. Base is too weak: A strong base is required to deprotonate the pyrrolidine HCl and the resulting palladium-amine complex. 3. Reaction temperature is too low. | 1. Catalyst Screening: Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, RuPhos, SPhos). The Buchwald and Hartwig groups have published extensively on ligand selection for challenging substrates.[2][4] 2. Base Optimization: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
| Formation of side products (e.g., hydrodehalogenation of the aryl halide) | 1. Catalyst deactivation. 2. Presence of water. | 1. Use a more robust ligand: Sterically hindered biaryl phosphine ligands are often more resistant to deactivation. 2. Ensure anhydrous conditions: Use dry solvents and reagents. |
Issue 2: Poor Solubility of the Reagent
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Reagent does not fully dissolve in the reaction solvent. | 1. Incorrect solvent choice. 2. The free base has not been generated. | 1. Solvent Screening: Test the solubility in a range of polar aprotic solvents such as DMF, DMSO, NMP, or sulfolane. 2. Pre-stir with base: Before adding the electrophile, stir the 3-(Trifluoromethyl)pyrrolidin-3-ol HCl with the base in the chosen solvent for a period (e.g., 30 minutes) to ensure the formation of the more soluble free amine. |
Issue 3: Unexpected Side Reactions Involving the Tertiary Alcohol
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Formation of an O-arylated or O-acylated byproduct. | 1. The alcohol is competing with the amine as a nucleophile. 2. Reaction conditions are too harsh. | 1. Protect the alcohol: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) prior to the coupling reaction. This can be deprotected under standard conditions (e.g., TBAF) after the C-N bond formation. 2. Milder Conditions: Attempt the reaction at a lower temperature or with a less active catalyst/base combination to favor N-functionalization. |
| Dehydration of the tertiary alcohol. | 1. Strongly acidic or basic conditions at high temperatures. | 1. Moderate pH and Temperature: Avoid strongly acidic conditions. If using a strong base, try to keep the reaction temperature as low as possible to achieve the desired conversion. Tertiary alcohols are more prone to elimination under harsh conditions.[5][6] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: General Procedure for SNAr with an Electron-Deficient Aryl Halide
This protocol is a general guideline for the reaction of 3-(Trifluoromethyl)pyrrolidin-3-ol HCl with an activated aryl halide (e.g., a nitro-substituted aryl fluoride or chloride).
Materials:
-
3-(Trifluoromethyl)pyrrolidin-3-ol HCl
-
Electron-deficient aryl halide
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the electron-deficient aryl halide (1.0 eq).
-
Add 3-(Trifluoromethyl)pyrrolidin-3-ol HCl (1.2 - 1.5 eq) and the base (K₂CO₃, 3.0 eq or DIPEA, 3.0 eq).
-
Add the anhydrous solvent (DMSO or DMF) to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed cross-coupling of 3-(Trifluoromethyl)pyrrolidin-3-ol HCl with an aryl halide.
Materials:
-
3-(Trifluoromethyl)pyrrolidin-3-ol HCl
-
Aryl halide (bromide or chloride)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for air-sensitive reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the aryl halide (1.0 eq) to a Schlenk tube.
-
Add the anhydrous solvent (toluene or dioxane).
-
In a separate vial, weigh 3-(Trifluoromethyl)pyrrolidin-3-ol HCl (1.2-1.5 eq) and sodium tert-butoxide (1.5-2.0 eq).
-
Add the amine/base mixture to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Optimization
Troubleshooting Workflow for Low SNAr Yield
Caption: A decision tree for troubleshooting low yields in SNAr reactions.
Key Parameters in Buchwald-Hartwig Amination
Caption: Key optimization parameters for the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. csueastbay.edu [csueastbay.edu]
Technical Support Center: Overcoming Challenges in the Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique electronic properties of the CF₃ group present significant synthetic challenges.[3] This guide provides field-proven insights and troubleshooting solutions to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction has a very low yield. What are the first things I should check?
A1: A low yield is a common issue that typically stems from one of three areas: reagent quality, reaction conditions, or substrate reactivity.[4] A systematic check is the most efficient way to troubleshoot:
-
Reagent Integrity: Many trifluoromethylating reagents are sensitive to air and moisture.[4][5] Ensure your reagent is fresh, was stored under the recommended conditions (e.g., under inert atmosphere, protected from light), and is of high purity. For instance, fluoride initiators like TBAF used with TMSCF₃ are notoriously sensitive to moisture.[5]
-
Reaction Conditions: Small deviations in temperature, reaction time, or solvent can drastically reduce yield.[4] Confirm that your setup maintains the optimal temperature (many reactions require low temperatures like -78 °C to prevent reagent decomposition[6]) and that solvents are anhydrous.
-
Substrate Compatibility: The electronic nature of your heterocycle is critical. Electron-rich substrates may be incompatible with electrophilic reagents or may react non-selectively with radical species, while electron-deficient substrates might be poor partners for nucleophilic trifluoromethylation.[4][7]
Q2: How do I choose the most suitable trifluoromethylation method for my specific heterocycle?
A2: The optimal method depends on the electronic properties of your substrate and the functional groups present. The three main strategies—Radical, Nucleophilic, and Electrophilic—have distinct advantages and limitations. A logical workflow can guide your decision.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
Technical Support Center: Handling and Safety of Trifluoromethylated Reagents
Introduction
The incorporation of the trifluoromethyl (CF₃) group is a pivotal strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] This is due to the unique properties the CF₃ group imparts, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Reagents that deliver this group, however, are inherently reactive and present significant handling challenges and hazards.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the safe handling of common trifluoromethylated reagents, troubleshooting for reactions, and answers to frequently encountered questions. Our focus is on explaining the causality behind experimental choices to ensure both safety and experimental success.
PART 1: General Handling & Safety Principles
All work with trifluoromethylating agents requires a stringent adherence to safety protocols. These reagents can be volatile, flammable, corrosive, and react violently with water or air.
Engineering Controls & Personal Protective Equipment (PPE)
-
Fume Hood: Always handle trifluoromethylated reagents inside a properly functioning chemical fume hood to mitigate inhalation risks.[3]
-
Inert Atmosphere: Many trifluoromethylating agents, especially nucleophilic ones like TMSCF₃, are sensitive to moisture and air. Reactions should be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling these reagents, especially during transfers and quenching.[4][5]
-
Gloves: Wear chemical-resistant gloves. For small volumes, double-gloving with nitrile is often acceptable.[6] For larger volumes or with highly corrosive reagents like Triflic Anhydride, heavy-duty butyl or Viton gloves are required.[3] Always check glove compatibility charts.
-
Lab Coat: A flame-resistant lab coat is essential.
-
Proper Attire: Wear long pants and closed-toe shoes. Tie back long hair.
-
General Workflow for Inert Atmosphere Reactions
The following diagram outlines a standard workflow for setting up a reaction with an air- and moisture-sensitive trifluoromethylating reagent.
Caption: General workflow for handling air-sensitive trifluoromethylating reagents.
Quenching and Disposal
Quenching unreacted trifluoromethylating agents must be done with extreme caution, as many react violently with protic solvents.
-
Standard Quenching Procedure:
-
Cool the reaction vessel to 0 °C in an ice bath within a fume hood.[7]
-
Maintain the inert atmosphere to prevent solvent fires.[7]
-
Slowly and carefully add a less reactive protic solvent like isopropanol.[7]
-
Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by pure water.[7]
-
All waste containing these reagents must be disposed of as hazardous waste according to institutional guidelines.[5]
-
PART 2: Reagent-Specific Troubleshooting & FAQs
This section provides detailed guidance on some of the most common trifluoromethylating reagents used in research.
Nucleophilic Reagent: Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
TMSCF₃ is a volatile, flammable liquid that is widely used for nucleophilic trifluoromethylation.[2][8] It requires activation by a nucleophilic initiator, typically a fluoride source, to deliver the CF₃⁻ equivalent.[8]
Physicochemical and Hazard Data
| Property | Value | Reference |
| Formula | (CH₃)₃SiCF₃ | [8] |
| Boiling Point | 54-55 °C | [8][9] |
| Flash Point | -17 °C | [9] |
| Hazards | Highly Flammable (H225), Reacts with water (H261), Harmful if swallowed (H302), Causes skin/eye irritation (H315, H319) | [10][11] |
Troubleshooting & FAQs
Q: My TMSCF₃ reaction is not working or gives a very low yield. What are the common causes?
A: This is a frequent issue that can almost always be traced back to one of four factors: the initiator, the reagent quality, the solvent, or the substrate itself.[12]
-
Initiator Inactivity: This is the most common culprit.
-
Causality: Fluoride initiators like tetrabutylammonium fluoride (TBAF) are standard but are extremely sensitive to moisture.[12][13] Water will protonate the generated CF₃⁻ anion to form fluoroform (HCF₃) gas, consuming your reagent without any productive reaction.
-
Solution: Use a fresh, anhydrous source of the initiator. If using TBAF, ensure it is an anhydrous solution in THF, not the more common hydrate. Alternatively, consider using less moisture-sensitive, non-fluoride initiators like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), especially in DMF, which can accelerate the reaction.[12][13]
-
-
Reagent Quality: The purity of TMSCF₃ can vary.
-
Solvent Choice: The reaction is highly solvent-dependent.[12]
-
Causality: While THF is common, reactions can be sluggish.[12] Solvents like DMF have been shown to significantly improve reaction rates and yields, particularly with carbonate or phosphate initiators.[13]
-
Solution: Ensure your solvent is truly anhydrous. If the reaction is slow in THF, consider switching to DMF.
-
Q: My reaction stalls before the starting material is fully consumed. What should I do?
A: Reaction stalling often points to catalyst deactivation or the presence of inhibitors.[12][14]
-
Causality: Moisture is a primary cause of deactivation for fluoride initiators.[12] Additionally, trace impurities in the TMSCF₃ reagent itself can act as inhibitors, affecting the reaction kinetics.[14][15]
-
Solution: Re-check the dryness of your entire system (glassware, solvent, inert gas). If stalling persists, a small, fresh addition of the initiator may restart the reaction. If that fails, the issue may be with the TMSCF₃ batch itself.[14]
Experimental Protocol: Trifluoromethylation of an Aldehyde using K₂CO₃
This protocol provides a general method using a moisture-tolerant catalytic system.[16]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (K₂CO₃) (0.1 mmol, 10 mol%).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol, 1.5 equiv) to the stirred solution via syringe.[16]
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting TMS-protected alcohol can be deprotected by stirring with 1 M HCl in THF or methanol.[16]
Troubleshooting Flowchart for TMSCF₃ Reactions
Caption: A decision tree for troubleshooting common TMSCF₃ reaction problems.
Electrophilic Reagents: Togni & Umemoto Reagents
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent and are used to trifluoromethylate nucleophiles like thiols, enolates, and electron-rich arenes.[17][18] They are often crystalline solids that are more stable than their nucleophilic counterparts but can be energetic materials.[17][19]
Safety & Handling Precautions
-
Togni Reagents (Hypervalent Iodine): These reagents are generally shelf-stable but can decompose exothermally upon heating.[19] Some have been reported to be explosive under specific test conditions and should be handled with appropriate care by trained personnel.[19][20] Always store them in a refrigerator or freezer as recommended.[19]
-
Umemoto Reagents (Sulfonium Salts): These are also powerful electrophilic agents. While generally stable, they should be handled with care, avoiding heat and shock.
Q: My electrophilic trifluoromethylation is not working. What should I check?
A: Success with these reagents often depends on the nucleophilicity of the substrate and the reaction conditions.
-
Substrate Reactivity:
-
Causality: The substrate must be sufficiently nucleophilic to react. Soft nucleophiles (like thiols and phosphines) and activated carbon nucleophiles (like silyl enol ethers or β-ketoesters) are ideal.
-
Solution: If your substrate is not reacting, you may need to convert it to a more nucleophilic form (e.g., deprotonating a 1,3-dicarbonyl with a non-nucleophilic base).
-
-
Reagent Stability:
-
Causality: Although considered "shelf-stable," these reagents can degrade over time, especially if not stored correctly.[19]
-
Solution: Use a reagent from a freshly opened bottle and ensure it has been stored properly (cool, dry, dark place).
-
Other Common Reagents
Trifluoroacetic Acid (TFA)
TFA is a strong, corrosive organic acid.[6] It causes severe burns on contact and is toxic by all exposure routes.[3]
-
Handling: Always handle in a fume hood.[3] Wear acid-resistant gloves, goggles, and a face shield.[4][5]
-
Dilution: ALWAYS add acid to water , never the other way around, to avoid a violent exothermic reaction.[4][6]
-
Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent. For large spills (>500 mL), evacuate the area and call emergency services.[3]
Triflic Anhydride (Tf₂O)
Tf₂O is an extremely powerful electrophile and one of the strongest Lewis acids known.
-
Hazards: It is highly corrosive, an oxidizer, and reacts violently with water.[21][22][23][24] Contact with combustible materials may cause fire.[22][25]
-
Handling: Must be handled under strictly anhydrous, inert conditions. Use a syringe or cannula for transfers. Work must be performed in a fume hood away from any flammable materials.
-
Storage: Store in a tightly sealed container under an inert atmosphere, away from incompatible materials like acids, bases, and alcohols.[23]
PART 3: Emergency Procedures
| Incident Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[4] Remove all contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][6] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. For small spills, absorb with an inert material like sand or vermiculite.[5] For larger spills or any spill involving highly reactive agents, alert others, evacuate the lab, and contact your institution's emergency response team.[3] |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. amherst.edu [amherst.edu]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. (Trifluoromethyl)trimethylsilane | 81290-20-2 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. acs.org [acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. biosynth.com [biosynth.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. fishersci.fr [fishersci.fr]
- 24. dcfinechemicals.com [dcfinechemicals.com]
- 25. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Scalable Synthesis of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride
This guide provides in-depth technical support for the scalable synthesis of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride, a key building block in modern medicinal and agrochemical research. The protocols and troubleshooting advice are designed for researchers, scientists, and drug development professionals aiming to transition from laboratory-scale experiments to robust, industrial-scale production. Our approach is grounded in established principles of process chemistry, focusing on safety, efficiency, and purity.
The most industrially viable and scalable synthesis route involves a three-step sequence starting from a commercially available protected pyrrolidinone. This pathway is selected for its high yields, use of manageable reagents, and straightforward purification procedures.
Overall Synthetic Workflow
The recommended process involves the nucleophilic trifluoromethylation of N-Boc-3-pyrrolidinone, followed by deprotection and hydrochloride salt formation.
Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-pyrrolidin-3-one chosen as the starting material?
A: The tert-butyloxycarbonyl (Boc) protecting group is ideal for large-scale synthesis for several reasons:
-
Stability: It is highly stable under the nucleophilic and mildly basic conditions of the trifluoromethylation step.
-
Crystallinity: The Boc-protected starting material and intermediate are often crystalline solids, which aids in purification and handling.
-
Facile Cleavage: The Boc group is efficiently removed under acidic conditions. This step can be combined with the final salt formation by using HCl in a suitable solvent, making the process highly atom- and step-economical.[1]
Q2: What is the preferred trifluoromethylating agent for this reaction on an industrial scale?
A: Ruppert-Prakash reagent (TMSCF₃, trimethyl(trifluoromethyl)silane) is the agent of choice. While historically trifluoromethylation involved hazardous gases like CF₃I or CF₃Br, TMSCF₃ is a liquid with a convenient boiling point (35-36 °C), making it much easier and safer to handle in standard reactor systems. It requires a catalytic nucleophilic activator, typically a fluoride source, to initiate the reaction.
Q3: What are the critical parameters for the trifluoromethylation step?
A: The key to a successful and safe trifluoromethylation at scale is controlling the initiation and exotherm.
-
Catalyst Choice: Tetrabutylammonium fluoride (TBAF) or other soluble fluoride sources are effective. Anhydrous conditions are critical as water can quench the active species.
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exotherm upon addition of the catalyst. The reaction is then allowed to warm to room temperature to ensure complete conversion.
-
Addition Rate: Slow, subsurface addition of the catalyst solution is crucial to maintain temperature control and prevent localized "hot spots" that can lead to side reactions.
Q4: How is the final hydrochloride salt isolated and purified?
A: The final product is typically isolated via crystallization. After the Boc-deprotection with HCl in a solvent like isopropanol (IPA), ethyl acetate, or dioxane, the hydrochloride salt often precipitates directly. The purity can be enhanced by:
-
Controlled Cooling: A carefully designed cooling profile can improve crystal size and reduce the inclusion of impurities.
-
Anti-Solvent Addition: If the product has some solubility, adding an anti-solvent (e.g., heptane, MTBE) can increase the yield of the crystalline product.
-
Recrystallization: For achieving the highest purity required for pharmaceutical applications (>99.8%), a final recrystallization from a suitable solvent system, such as n-butanol/water, may be necessary.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Trifluoromethylation Step | 1. Inactive catalyst (TBAF hydrated).2. Insufficient catalyst loading.3. Low reaction temperature preventing initiation. | 1. Use anhydrous TBAF or dry it azeotropically with toluene before use.2. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).3. After catalyst addition at 0°C, allow the reaction to warm to room temperature and monitor by HPLC/GC-MS. |
| Formation of Impurities (e.g., des-trifluoromethyl product) | 1. Presence of water in the reaction, quenching the TMSCF₃ reagent and leading to side reactions.2. Reaction temperature too high, causing decomposition. | 1. Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Maintain strict temperature control, especially during catalyst addition. |
| Incomplete Boc-Deprotection | 1. Insufficient equivalents of HCl.2. Reaction time is too short or the temperature is too low. | 1. Use a sufficient excess of HCl (typically 3-4 equivalents).2. Increase reaction time or gently warm the mixture (e.g., to 40-50 °C) while monitoring for completion. |
| Poor Yield or Oiling Out During Crystallization | 1. Incorrect solvent choice for crystallization.2. Presence of residual solvents or impurities inhibiting crystal formation.3. Cooling rate is too fast, leading to amorphous precipitation. | 1. Screen different solvent/anti-solvent systems (e.g., IPA/Heptane, EtOH/MTBE).2. Ensure the crude product is free from the reaction solvent (THF) before attempting crystallization. An aqueous wash of the protected intermediate can remove salts.3. Implement a slow, linear cooling ramp and consider seeding the solution with a small crystal of pure product. |
Troubleshooting Decision Workflow
Detailed Experimental Protocol
Safety Precaution: This procedure should be carried out by trained chemists in a well-ventilated fume hood or appropriate chemical manufacturing facility. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The trifluoromethylation step can be exothermic and should be conducted with careful temperature monitoring.
Step 1: Synthesis of N-Boc-3-(trifluoromethyl)pyrrolidin-3-ol
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with N-Boc-pyrrolidin-3-one (1.0 eq) and anhydrous tetrahydrofuran (THF, 5-10 volumes). Stir to dissolve at room temperature.
-
Cooling: Cool the solution to 0-5 °C using a suitable cooling bath.
-
Reagent Addition: Add Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 eq) to the cooled solution.
-
Initiation: Prepare a solution of anhydrous TBAF in THF (e.g., 1M solution). Slowly add a catalytic amount of this solution (1-5 mol%) to the reaction mixture via a syringe pump, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the initial exotherm subsides, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or GC-MS analysis.
-
Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution while maintaining the temperature below 20 °C.
-
Work-up: Transfer the mixture to a separation vessel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the crude N-Boc-3-(trifluoromethyl)pyrrolidin-3-ol (1.0 eq) from the previous step in a suitable solvent such as isopropanol (IPA), ethyl acetate, or 1,4-dioxane (5-10 volumes).
-
Acidification: Cool the solution to 0-10 °C. Slowly add a solution of hydrogen chloride (HCl, 3-4 eq, e.g., 4M in dioxane or concentrated HCl if using IPA) while maintaining the temperature.
-
Crystallization: Stir the mixture at room temperature or warm gently (e.g., to 40 °C) for 1-3 hours to ensure complete deprotection. The hydrochloride salt should begin to precipitate.
-
Isolation: Cool the resulting slurry to 0-5 °C and stir for at least 1 hour. Isolate the solid product by filtration.
-
Washing & Drying: Wash the filter cake with cold solvent (the same used for crystallization) or an anti-solvent like MTBE to remove soluble impurities. Dry the product under vacuum at 40-50 °C to a constant weight.
Analytical Controls and Specifications
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to structure |
| Assay | HPLC or Titration | ≥ 99.0% |
| Purity | HPLC | ≥ 99.5% (area %) |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
References
Technical Support Center: Troubleshooting Side Reactions in Trifluoromethylation Processes
Welcome to the technical support center dedicated to navigating the complexities of trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and challenges encountered during the introduction of the trifluoromethyl (CF₃) group—a moiety of immense significance in medicinal chemistry and materials science for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3][4]
This resource is structured to provide rapid solutions through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides that delve into the mechanistic origins of common problems and offer systematic, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction is giving a low yield. What are the first things I should check?
A1: Low yields are a common issue and typically stem from a few key areas. Begin by systematically investigating the following:
-
Reagent Quality: Trifluoromethylating reagents can be sensitive to air and moisture. Ensure your reagent is from a fresh, properly stored batch.[5] Reagent decomposition is a primary suspect in failed reactions.
-
Reaction Conditions: Trifluoromethylation reactions are often highly sensitive to reaction parameters. Small deviations in temperature, reaction time, or solvent can drastically reduce yields.[5] Re-optimization may be necessary if you've changed your substrate.
-
Substrate Reactivity: The electronic nature of your substrate is critical. Electron-rich or electron-deficient substrates may require tailored conditions or different classes of trifluoromethylating reagents.[5]
-
Workup and Purification: Product loss during extraction and chromatography is a frequently overlooked cause of low isolated yields.[1]
Q2: I'm observing the formation of multiple unidentified byproducts. What's the likely cause?
A2: The formation of multiple byproducts often points to reagent decomposition or undesired reactivity with your substrate or solvent. For radical trifluoromethylations, this can indicate uncontrolled radical chain reactions. For electrophilic or nucleophilic reactions, it may suggest substrate degradation under the reaction conditions. A thorough analysis of the byproducts by LC-MS or GC-MS can provide valuable clues to the problematic reaction pathway.
Q3: How do I choose the right trifluoromethylating reagent for my substrate?
A3: The choice of reagent depends on the nature of your substrate and the desired transformation:
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are ideal for trifluoromethylating nucleophiles like β-ketoesters, silyl enol ethers, phenols, and some heterocycles.[5][6][7][8]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent - TMSCF₃): These are used to trifluoromethylate electrophiles such as aldehydes, ketones, and imines.[1][9][10]
-
Radical Reagents (e.g., Langlois' reagent - CF₃SO₂Na, CF₃I): These are well-suited for the trifluoromethylation of alkenes and (hetero)arenes via C-H functionalization.[11][12][13]
Q4: My reaction is not going to completion, and I see a significant amount of starting material remaining. What should I do?
A4: A stalled reaction can be due to several factors:
-
Catalyst/Initiator Inactivity: For reactions requiring a catalyst or initiator (e.g., fluoride source for TMSCF₃ activation), ensure it is active and anhydrous.[1] Moisture can deactivate many initiators.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the trifluoromethylating reagent, as some reagents can be consumed by side reactions or decomposition.
-
Inhibitors: Impurities in your starting material or solvent could be quenching the reaction. Consider purifying your starting materials and using freshly distilled, anhydrous solvents.
In-Depth Troubleshooting Guides
Guide 1: Electrophilic Trifluoromethylation (e.g., Togni's and Umemoto's Reagents)
Electrophilic trifluoromethylating agents are powerful tools but can be prone to specific side reactions depending on the substrate and conditions.
Issue 1.1: Low Reactivity or No Reaction with Nucleophilic Substrates
-
Probable Cause A: Insufficient Electrophilicity of the Reagent. Togni's and Umemoto's reagents often require activation to generate a more potent electrophilic trifluoromethylating species.
-
Probable Cause B: Reagent Decomposition. These hypervalent iodine and sulfonium-based reagents can be sensitive to moisture, light, and heat.[11][15]
-
Solution: Use a fresh batch of the reagent that has been stored under an inert atmosphere, protected from light, and at the recommended temperature. Avoid excessive heating of the reaction mixture unless the protocol specifies it. Togni's reagent II, for instance, can undergo exothermic decomposition above its melting point.[15]
-
-
Probable Cause C: Poor Nucleophilicity of the Substrate. If your substrate is a weak nucleophile, the reaction may be sluggish.
-
Solution: For C-nucleophiles like β-dicarbonyl compounds, the addition of a suitable base (e.g., DBU) is necessary to generate the enolate.[14] For heteroatom nucleophiles, ensure the reaction conditions favor the more nucleophilic form (e.g., deprotonating a thiol to a thiolate).
-
Issue 1.2: Formation of Arylated/Iodinated Byproducts with Togni's Reagent
-
Probable Cause: Competitive Reaction Pathways. In some cases, particularly in photoredox catalysis, competitive aryl iodination can occur, arising from the homolysis of the C-I bond in the reagent.[11]
-
Solution: Switch to a trifluoromethyl source that does not contain an iodoaryl backbone, such as Umemoto's reagents or CF₃SO₂Cl, if compatible with your reaction.[11] Alternatively, optimizing the photocatalyst and light source may help to favor the desired trifluoromethylation pathway.
-
Visualizing the Activation of Togni's Reagent
Caption: Activation of Togni's reagent with a Lewis acid.
Guide 2: Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent - TMSCF₃)
The Ruppert-Prakash reagent (TMSCF₃) is a versatile source of a nucleophilic "CF₃⁻" equivalent, but its application requires careful control of the reaction conditions.
Issue 2.1: Sluggish Reaction or Low Yield with Carbonyls/Imines
-
Probable Cause A: Inefficient Generation of the Trifluoromethyl Anion. TMSCF₃ itself is not nucleophilic enough to react with most electrophiles.[9][10] It requires activation by a nucleophilic initiator, typically a fluoride source.
-
Solution: The choice and quality of the initiator are paramount.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are extremely sensitive to moisture.[1] Ensure you are using an anhydrous fluoride source and rigorously dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under high vacuum before use.
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less moisture-sensitive, their activity is highly solvent-dependent.[1] DMF is often a superior solvent to THF for these initiators, as it can significantly accelerate the reaction.[1]
-
-
-
Probable Cause B: Formation of Silyl Enol Ether Byproduct. With enolizable ketones, deprotonation by the generated "CF₃⁻" or another base can compete with nucleophilic addition, leading to the formation of a silyl enol ether.[1]
-
Solution:
-
Lower the reaction temperature: This often favors the desired addition reaction over proton transfer.
-
Use a less basic initiator system: A catalytic amount of a weaker base might be sufficient to initiate the reaction without causing excessive enolization.
-
Change the solvent: A less polar solvent might disfavor the formation of the enolate.
-
-
Troubleshooting Workflow for Low Yield with TMSCF₃
Caption: Systematic troubleshooting for TMSCF₃ reactions.
Guide 3: Radical Trifluoromethylation (e.g., Langlois' Reagent, CF₃I)
Radical trifluoromethylation offers a powerful way to functionalize C-H bonds and unsaturated systems, but controlling the radical processes is key to avoiding side reactions.
Issue 3.1: Poor Regioselectivity in Heteroaromatic Trifluoromethylation
-
Probable Cause: Competing Reaction Sites. The trifluoromethyl radical is electrophilic and will preferentially attack electron-rich positions on a heterocycle. However, steric and electronic factors can lead to mixtures of isomers.
-
Solution: Solvent Effects. The solvent can play a significant role in modulating regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, switching from dichloromethane to DMSO can reverse the major regioisomer.[16] A systematic solvent screen is highly recommended.
-
Issue 3.2: Formation of Oligomeric or Polymeric Byproducts
-
Probable Cause: Uncontrolled Radical Polymerization. This is a common side reaction when using alkene substrates. The initial adduct radical can propagate by adding to another molecule of the alkene instead of being trapped to form the desired product.
-
Solution:
-
Control Substrate Concentration: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
-
Slow Addition of Reagents: Adding the radical initiator or the trifluoromethyl source slowly can help to maintain a low concentration of radical species, minimizing polymerization.
-
Include a Radical Trap: In some cases, a mild radical trap can be used to terminate unwanted chain reactions, although this must be done carefully to avoid quenching the desired reaction.
-
-
Table 1: Influence of Solvent on Regioselectivity
| Substrate | CF₃ Source | Oxidant | Solvent System | C-2:C-4 Ratio | Reference |
| 4-Acetylpyridine | CF₃SO₂Na | tBuOOH | DCM:H₂O | 2.4-2.6 : 1 | [16] |
| 4-Acetylpyridine | CF₃SO₂Na | tBuOOH | DMSO:H₂O | 1 : 2.5-3.0 | [16] |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ with K₂CO₃
This protocol is a general guideline and should be optimized for specific substrates.[9]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Initiator Addition: Add potassium carbonate (K₂CO₃) (0.1 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add TMSCF₃ (1.5 mmol) to the stirred solution via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup:
-
Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product (the TMS-protected trifluoromethylated alcohol) can be purified by flash column chromatography on silica gel. The TMS ether can be cleaved under standard conditions (e.g., TBAF or HCl) if the free alcohol is desired.
Protocol 2: General Procedure for Radical Trifluoromethylation of a Heterocycle using Langlois' Reagent
This protocol is adapted from procedures for the trifluoromethylation of heterocycles.[16][17]
-
Preparation: In a reaction vessel, combine the heterocyclic substrate (1.0 mmol), Langlois' reagent (CF₃SO₂Na) (3.0 mmol), and the chosen solvent (e.g., a mixture of DMSO and water, ~0.2 M).
-
Initiation: Add tert-butyl hydroperoxide (tBuOOH, 70% in water, 5.0 mmol) dropwise to the mixture at room temperature. The reaction may be exothermic.
-
Reaction: Stir the reaction vigorously at room temperature for the required time (monitor by TLC or GC-MS).
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution to remove excess peroxide, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The product may be volatile.[16]
-
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. brynmawr.edu [brynmawr.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A "Renaissance" in radical trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Togni reagent II - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility Issues of Fluorinated Intermediates in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing the unique solubility challenges presented by fluorinated intermediates. As the incorporation of fluorine into molecules becomes increasingly vital in pharmaceuticals, agrochemicals, and materials science, researchers often face significant hurdles in handling these compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to troubleshoot and overcome solubility issues encountered during organic synthesis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles governing the solubility of fluorinated compounds. Understanding these concepts is the first step toward effective troubleshooting.
Q1: Why do my fluorinated intermediates have such poor solubility in common organic solvents?
A: The solubility behavior of fluorinated intermediates stems from the unique properties of the carbon-fluorine (C-F) bond and the resulting intermolecular forces. The C-F bond is the strongest single bond in organic chemistry, and fluorine is the most electronegative element.[1][4][5] This creates molecules that are highly stable but also distinct from their hydrocarbon analogs.
Highly fluorinated compounds are often described as being both hydrophobic (water-repelling) and lipophobic (fat-repelling).[6] Their low polarizability leads to weak van der Waals interactions with hydrocarbon-based organic solvents.[6] This means they are often immiscible with both polar solvents like water and nonpolar organic solvents like hexane, preferring to self-associate or dissolve in specialty "fluorous" solvents.[7][8][9]
Q2: What does it mean for a compound to be "fluorous"?
A: The term "fluorous" was coined as an analog to "aqueous" and describes compounds with a high fluorine content, typically in the form of a perfluoroalkyl chain (a "fluorous tag" or "ponytail").[7][10] These compounds exhibit a unique affinity for and high solubility in perfluorinated solvents (e.g., perfluorohexane).[8][10] This "like-dissolves-like" principle is the foundation of fluorous chemistry , which leverages the unique partitioning behavior of these molecules to facilitate reactions and simplify purifications.[1]
Q3: How does the degree of fluorination affect solubility?
A: The solubility profile changes dramatically with the number of fluorine atoms.
-
Light Fluorination (a few F atoms or a single CF₃ group): Can increase lipophilicity and membrane permeability, which is often beneficial for drug candidates.[2][11][12] These compounds may still be soluble in common organic solvents.
-
High Fluorination/Perfluorination : As the fluorine content increases, the compound becomes more "fluorous." Its solubility in traditional organic solvents decreases significantly, while its solubility in fluorous solvents increases.[6][13] This is a critical factor to consider when designing synthetic routes involving intermediates with extensive fluorination.
Q4: Can a fluorinated intermediate be both hydrophobic and lipophobic?
A: Yes. This is a key characteristic of highly fluorinated compounds.[6][9] While they do not readily dissolve in water (hydrophobic), they also do not dissolve in hydrocarbon-based oils or solvents (lipophobic). This dual "phobicity" is why they often form a third phase when mixed with water and an organic solvent. This unique property is exploited in fluorous biphasic systems for catalyst and product separation.[7][8]
Q5: Are there any "general purpose" solvents for fluorinated compounds?
A: While there is no single universal solvent, certain classes of solvents are more effective:
-
Fluorinated Solvents : Perfluoroalkanes (e.g., perfluorohexane, perfluoromethylcyclohexane) are the go-to for highly fluorinated ("fluorous") compounds.[7][10]
-
Hydrofluoroethers (HFEs) : Solvents like HFE-7100 (C₄F₉OCH₃) are becoming popular as they are less non-polar than perfluoroalkanes and can provide a more "friendly" environment for the organic portions of molecules.[13]
-
Fluorinated Alcohols : Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are highly polar, protic, and can dissolve a range of compounds, but their high acidity and potential reactivity must be considered.[14]
-
Amphiphilic Solvents : Solvents like α,α,α-trifluorotoluene can sometimes provide sufficient solubility for both fluorous and organic materials to allow a reaction to proceed in a single phase.[15]
Part 2: Troubleshooting Guide - Practical Solutions for the Bench
This section provides structured troubleshooting for common experimental scenarios involving fluorinated intermediates.
Scenario 1: My fluorinated starting material won't dissolve for the reaction.
Incomplete dissolution of a starting material is a common roadblock, leading to poor reaction kinetics and yields. Follow this logical workflow to address the issue.
Caption: Troubleshooting workflow for an insoluble fluorinated starting material.
-
Solvent Screening (for low/moderate fluorination): Do not assume your standard solvent will work. Test solubility in a small scale across a range of polarities.
-
Polar Aprotic: Acetonitrile (MeCN), DMF.
-
Aromatic: Toluene, and especially α,α,α-trifluorotoluene (TFT), which can be an excellent amphiphilic choice.[15]
-
Ethers: THF, Dioxane.
-
Safety Note: Be aware that some fluorinating agents can react exothermically or explosively with solvents like DMF or DMSO.[16] Always check compatibility.
-
-
Temperature Adjustment: For many systems, solubility increases with temperature.
-
Co-Solvent Systems: If a single solvent fails, a mixture may succeed. For example, mixing a good solvent (like THF) with a poor, non-polar solvent (like heptane) can sometimes create an effective medium.
-
Fluorous Solvents (for high fluorination): If your intermediate is highly fluorinated, it will likely only dissolve in a fluorous solvent.
-
Perfluoroalkanes (e.g., perfluorohexane) are extremely non-polar and effective for highly fluorous compounds.[13]
-
Hydrofluoroethers (HFEs) (e.g., HFE-7100) are more polar than perfluoroalkanes and may be more suitable if your molecule has significant organic character in addition to its fluorous tag.[13]
-
This protocol is ideal when one reactant is fluorous (e.g., a catalyst with a fluorous tag) and the other is organic.
-
Charge the Reactor: To a reaction vessel equipped with a condenser and magnetic stirrer, add the organic reactant and a suitable organic solvent (e.g., toluene).
-
Add Fluorous Phase: Add the fluorous reactant (e.g., catalyst) and the fluorous solvent (e.g., perfluoromethylcyclohexane). At room temperature, you should observe two distinct liquid layers.[7][8]
-
Initiate Homogenization: Begin stirring and slowly heat the mixture. Many fluorous/organic solvent pairs become miscible at elevated temperatures (e.g., 60-80 °C).[8][15] The mixture should become a single, clear phase.
-
Run Reaction: Once homogeneous, run the reaction for the required time at this temperature. The high solubility of gases like H₂ or O₂ in fluorous solvents is an added benefit for hydrogenations or oxidations.[7][8]
-
Cool for Phase Separation: After the reaction is complete, cool the vessel back to room temperature. The two phases will separate again. The organic product will be in the organic layer, and the fluorous catalyst will be in the fluorous layer.[8]
-
Separate and Recycle: Separate the layers using a separatory funnel. The fluorous phase containing the catalyst can often be reused for subsequent reactions, a key principle of green chemistry.[7][8]
Scenario 2: My fluorinated product precipitated during workup or purification.
Precipitation during the addition of an anti-solvent (e.g., adding water to an organic solution) or when changing solvent systems for chromatography is a frequent problem. This is often due to "solvent shock."
What is Solvent Shock? Solvent shock occurs when a compound dissolved in a "good" solvent (like DMSO or THF) is rapidly diluted into a larger volume of an "anti-solvent" (like water or hexanes). The localized concentration of the compound exceeds its solubility limit in the mixed-solvent environment, causing it to crash out of solution.[17] This is a common issue with hydrophobic or fluorous compounds.[18]
Caption: Troubleshooting workflow for product precipitation during workup.
-
Pre-cool (if necessary): If the quench is exothermic, ensure your reaction mixture is cooled in an ice bath.
-
Vigorous Stirring: Maintain rapid, efficient stirring of the organic solution throughout the entire addition.
-
Slow, Controlled Addition: Instead of pouring the aqueous quench solution into the reaction flask, add it dropwise via an addition funnel. This prevents localized high concentrations of the anti-solvent.[18]
-
Alternative Method: Alternatively, add the organic reaction mixture slowly to the stirred aqueous solution. The best direction of addition may need to be determined empirically.
-
Use a Co-solvent: If precipitation persists, adding a small amount of a miscible co-solvent like THF to the workup can help maintain solubility.
If your compound has poor solubility in the chromatography eluent (e.g., hexanes/ethyl acetate), direct loading of a concentrated plug in a strong solvent (like DCM or THF) will cause precipitation on the column head.
-
Dry Loading: This is the preferred method. Dissolve your crude product in a good solvent (e.g., DCM). Add a small amount of silica gel or Celite to this solution to form a slurry. Gently evaporate the solvent under reduced pressure until a free-flowing powder remains. This dry powder can then be carefully loaded onto the top of your column.[19]
-
Fluorinated Stationary Phases: For highly fluorinated compounds, standard silica gel or C18 reversed-phase columns may provide poor separation.[20] Consider using Fluorous Solid-Phase Extraction (F-SPE) or HPLC columns with a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases).[21][22] These phases selectively retain fluorous compounds, allowing for efficient separation from non-fluorous impurities.[21]
Part 3: Data & Reference Tables
Table 1: Properties of Common Solvents for Fluorinated Compounds
| Solvent | Formula | Boiling Point (°C) | Polarity | Key Applications & Notes |
| Perfluorohexane (FC-72) | C₆F₁₄ | 56 | Extremely Non-polar | Excellent solvent for highly fluorous compounds; used in FBS.[13] Immiscible with most organic solvents.[23] |
| Perfluoromethylcyclohexane | C₇F₁₄ | 76 | Extremely Non-polar | Similar to perfluorohexane, higher boiling point. Used in original FBS studies.[7] |
| α,α,α-Trifluorotoluene (TFT) | C₆H₅CF₃ | 102 | Non-polar, Amphiphilic | Can serve as a single-phase solvent for reactions involving both fluorous and organic reagents.[15] |
| HFE-7100 | C₄F₉OCH₃ | 61 | Moderately Non-polar | A hydrofluoroether that is more polar than perfluoroalkanes, offering better solubility for molecules with organic domains.[13] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 59 | Highly Polar, Protic | Strong H-bond donor, can dissolve many polar compounds. Highly acidic (pKa ≈ 9.3) and can act as a non-nucleophilic acid catalyst.[14] |
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Fluorous Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 11. chemkraft.ir [chemkraft.ir]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. silicycle.com [silicycle.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ijsr.net [ijsr.net]
Technical Support Center: Protecting Group Strategies for 3-(Trifluoromethyl)pyrrolidin-3-ol
Welcome to the technical support center for navigating the complexities of protecting group strategies for 3-(trifluoromethyl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the selective protection and deprotection of this challenging trifluoromethylated amino alcohol. The presence of a secondary amine and a sterically hindered, electron-deficient tertiary alcohol on the pyrrolidine ring necessitates a carefully considered approach to achieve desired chemical transformations.
I. General Considerations & Initial Troubleshooting
Before embarking on a specific protection strategy, it is crucial to understand the inherent reactivity of 3-(trifluoromethyl)pyrrolidin-3-ol. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the nucleophilicity of the adjacent tertiary alcohol, making it less reactive than a typical tertiary alcohol. Conversely, the secondary amine remains a readily available nucleophile.
dot
Caption: Relative reactivity of functional groups in 3-(trifluoromethyl)pyrrolidin-3-ol.
FAQ: Initial Strategy Selection
Question: I am new to working with 3-(trifluoromethyl)pyrrolidin-3-ol. Which functional group should I protect first, the amine or the alcohol?
Answer: In most synthetic routes, it is advantageous to protect the secondary amine first. The secondary amine is generally more nucleophilic and less sterically hindered than the tertiary alcohol, which is deactivated by the adjacent electron-withdrawing trifluoromethyl group. Standard N-protection conditions, such as those for Boc or Cbz group installation, are typically chemoselective for the amine.[1]
II. N-Protection Strategies: Troubleshooting & Protocols
The most common protecting groups for the pyrrolidine nitrogen are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice between them depends on the desired deprotection conditions and orthogonality to other protecting groups in your synthetic scheme.[2]
FAQ: N-Boc Protection
Question: I am trying to protect the nitrogen of 3-(trifluoromethyl)pyrrolidin-3-ol with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA), but the reaction is sluggish. What could be the issue?
Answer: While generally a straightforward reaction, sluggishness can occur. Here are some troubleshooting steps:
-
Base: Ensure your triethylamine is dry and of high quality. An alternative, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can sometimes be beneficial.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard. Ensure they are anhydrous.
-
Temperature: While often performed at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate. However, monitor for potential side reactions.
-
Catalyst: For particularly stubborn cases, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3] Be aware that DMAP can also catalyze O-acylation, although this is less likely with the hindered tertiary alcohol.
Experimental Protocol: N-Boc Protection
-
Dissolve 3-(trifluoromethyl)pyrrolidin-3-ol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
FAQ: N-Cbz Protection
Question: I am considering using a Cbz group to protect the amine. What are the advantages and potential pitfalls?
Answer: The Cbz group is an excellent choice, particularly if you require orthogonal protection to acid-labile groups like Boc or silyl ethers.[4] It is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis.
Potential Pitfalls:
-
Catalyst Poisoning: If your molecule contains sulfur-containing functional groups or other functionalities known to poison palladium catalysts, hydrogenolysis may be inefficient.
-
Reducible Groups: Be mindful of other reducible functional groups in your molecule (e.g., alkenes, alkynes, nitro groups) that may be affected during Cbz deprotection.
Experimental Protocol: N-Cbz Protection
-
Dissolve 3-(trifluoromethyl)pyrrolidin-3-ol (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
III. O-Protection Strategies: Navigating the Hindered Alcohol
Protecting the tertiary alcohol in N-protected 3-(trifluoromethyl)pyrrolidin-3-ol can be challenging due to steric hindrance and the deactivating effect of the trifluoromethyl group. Silyl ethers are the most common choice for alcohol protection.[5][6]
dot
Caption: General workflow for O-silylation.
FAQ: O-Silyl Protection
Question: I am struggling to protect the tertiary alcohol with tert-butyldimethylsilyl chloride (TBSCl) even after N-protection. The reaction is incomplete. What can I do?
Answer: This is a common issue due to the sterically hindered and electronically deactivated nature of the tertiary alcohol. Here are some strategies to overcome this:
-
More Reactive Silylating Agent: Consider using a more reactive silylating agent like tert-butyldimethylsilyl triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine.
-
Stronger Base/Catalyst: Using a stronger base like DMAP in conjunction with your silyl chloride can improve the reaction rate.
-
Alternative Silyl Groups: If steric hindrance is the primary issue, a less bulky silyl group like triethylsilyl (TES) might be more successful. Conversely, for increased stability, a bulkier group like triisopropylsilyl (TIPS) could be used, but this will likely require more forcing conditions for installation.[7]
-
Reaction Conditions: Prolonged reaction times and elevated temperatures may be necessary.
| Protecting Group | Common Reagent | Relative Steric Bulk | Relative Stability |
| TMS | TMSCl | Small | Low |
| TES | TESCl | Medium | Medium |
| TBS/TBDMS | TBSCl, TBSOTf | Medium-Large | High |
| TIPS | TIPSCl, TIPSOTf | Large | Very High |
| TBDPS | TBDPSCl | Very Large | Very High |
| Table 1: Comparison of common silyl protecting groups for alcohols. |
IV. Deprotection Strategies and Orthogonal Protection
The ability to selectively remove one protecting group in the presence of another (orthogonal protection) is crucial for complex syntheses.[8]
FAQ: Orthogonal Deprotection
Question: I have an N-Boc, O-TBS protected 3-(trifluoromethyl)pyrrolidin-3-ol derivative. How can I selectively deprotect either the amine or the alcohol?
Answer: This is a classic orthogonal protection scheme.
-
Selective N-Boc Deprotection: The Boc group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane or methanol.[9] These conditions will generally not cleave the TBS ether.
-
Selective O-TBS Deprotection: The TBS group is labile to fluoride ion sources. The most common reagent is tetrabutylammonium fluoride (TBAF) in THF. This will not affect the N-Boc group.
dot
Caption: Orthogonal deprotection of N-Boc and O-TBS groups.
Troubleshooting Deprotection
Question: During the TBAF deprotection of my O-silyl group, I am observing some side products. What could be happening?
Answer: While TBAF is generally selective, side reactions can occur:
-
Basicity of TBAF: Commercial TBAF solutions contain water and can be basic, potentially causing elimination or other base-mediated side reactions, especially with sensitive substrates. Using anhydrous TBAF or other fluoride sources like HF-pyridine or TASF might be beneficial.
-
Reaction Time and Temperature: Use the minimum reaction time and lowest temperature necessary for complete deprotection to minimize side reactions. Monitor the reaction closely by TLC.
Question: My N-Cbz deprotection by hydrogenolysis is not going to completion. What should I do?
Answer: Incomplete hydrogenolysis can be due to several factors:
-
Catalyst Activity: Ensure you are using a fresh, active catalyst (e.g., Pd/C). The quality of the catalyst can vary between suppliers.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr shaker) can often drive the reaction to completion.
-
Solvent: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the substrate is fully dissolved.
-
Acid/Base Additives: Sometimes, the addition of a small amount of acid (e.g., acetic acid) can accelerate the reaction.
V. References
-
Chen, X., et al. (2014). Process for preparing Teriflunomide and its intermediate. Chinese Patent CN 103848756 A.
-
Kubyshkin, V., et al. (2015). γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry, 13(10), 2893-2901. --INVALID-LINK--
-
Sánchez-Roselló, M., et al. (2014). Diastereoselective Synthesis of 2-Phenyl-3-(Trifluoromethyl)Piperazines as Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 79(11), 5326-5332.
-
BenchChem. (2025). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. --INVALID-LINK--
-
Codee, J. D., et al. (2011). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 13(23), 6184-6187. --INVALID-LINK--
-
OpenOChem Learn. (n.d.). Protection of Alcohols. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. --INVALID-LINK--
-
BenchChem. (2025). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. --INVALID-LINK--
-
Molecules. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. --INVALID-LINK--
-
The Journal of Organic Chemistry. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. --INVALID-LINK--
-
PubMed Central. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. --INVALID-LINK--
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. --INVALID-LINK--
-
Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. --INVALID-LINK--
-
BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). N-Protected Amino Alcohols. --INVALID-LINK--
-
EvitaChem. (n.d.). Buy (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol (EVT-6496467). --INVALID-LINK--
-
The Royal Society of Chemistry. (2021). SUPPORTING INFORMATION. --INVALID-LINK--
-
Google Patents. (n.d.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. --INVALID-LINK--
-
Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). --INVALID-LINK--
-
ResearchGate. (n.d.). Context and strategy to access trifluoromethyl tertiary alcohols from.... --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of N-deprotected and N-Boc-protected pyrrolidines 9 and 10.... --INVALID-LINK--
-
PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. --INVALID-LINK--
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (n.d.). Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. --INVALID-LINK--
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. --INVALID-LINK--
-
NSF Public Access Repository. (2018). Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization. --INVALID-LINK--
-
PubMed. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. --INVALID-LINK--
-
ResearchGate. (n.d.). Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups. --INVALID-LINK--
-
PubMed Central. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(trifluoromethyl)pyrrolidine hydrochloride AldrichCPR. --INVALID-LINK--
-
ResearchGate. (n.d.). Construction of protected hydroxylated pyrrolidines using nitrogen-centered radical cyclizations. --INVALID-LINK--
-
PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 3-amino-1,1,1-trifluoropropan-2-ol. --INVALID-LINK--
-
Tetrahedron Letters. (2006). Asymmetric synthesis of 3-hydroxy-pyrrolidines via tin-lithium exchange and cyclization. --INVALID-LINK--
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
The Trifluoromethyl Group's Impact on Pyrrolidine Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] A common tactic to optimize pyrrolidine-based drug candidates is the introduction of a trifluoromethyl (CF₃) group. This guide provides a comprehensive comparative analysis of trifluoromethylated pyrrolidine analogs versus their non-fluorinated counterparts, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Rationale for Trifluoromethylation in Pyrrolidine Scaffolds
The decision to introduce a trifluoromethyl group is a calculated one, aimed at modulating several key molecular properties simultaneously. The unique electronic nature of the CF₃ group—highly electronegative and lipophilic—can profoundly influence a molecule's behavior in a biological system.[3][4] When appended to a pyrrolidine ring, these effects can lead to enhanced metabolic stability, altered basicity (pKa), modulated lipophilicity (LogP), and improved binding affinity to biological targets.[5][6]
The strong carbon-fluorine bond, one of the strongest in organic chemistry, is a key contributor to the metabolic stability of trifluoromethylated compounds.[5][7] This increased resistance to metabolic degradation by enzymes such as the cytochrome P450 (CYP450) family can prolong a drug's half-life and improve its bioavailability.[3][8]
Comparative Analysis of Physicochemical and Pharmacological Properties
The introduction of a trifluoromethyl group to a pyrrolidine scaffold induces a cascade of changes in its physicochemical and, consequently, its pharmacological properties. Understanding these shifts is crucial for rational drug design.
Metabolic Stability
One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[3] The CF₃ group can block metabolically labile sites, preventing enzymatic degradation.[8] For instance, replacing a methyl group with a trifluoromethyl group on the pyrrolidine nitrogen can significantly increase the compound's half-life in in vitro metabolic assays.[9]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Analog Type | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Pyrrolidine-CH₃ | Non-fluorinated | Shorter | Higher |
| Pyrrolidine-CF₃ | Trifluoromethylated | Longer | Lower |
This table represents a generalized trend. Actual values are compound-specific.
The increased metabolic stability of N-CF₃ compounds is attributed to the strength of the C-F bonds, which are more resistant to enzymatic cleavage compared to C-H bonds.[7]
Lipophilicity (LogP)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by trifluoromethylation.[10] The CF₃ group is generally considered to be more lipophilic than a methyl group, which can enhance a drug's ability to cross cell membranes.[3]
Table 2: Comparative Lipophilicity (cLogP)
| Compound | Analog Type | cLogP |
| Pyrrolidine | Non-fluorinated | ~0.46 |
| 2-(Trifluoromethyl)pyrrolidine | Trifluoromethylated | Higher |
cLogP (calculated LogP) values can vary depending on the algorithm used. The trend, however, generally shows an increase in lipophilicity with trifluoromethylation.
It is important to note that the impact of trifluorination on lipophilicity can be context-dependent.[11] While a CF₃ group generally increases lipophilicity, the overall effect on the molecule's LogP will also depend on its position and the surrounding chemical environment.[11]
Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the basicity of the pyrrolidine nitrogen.[4] The introduction of a CF₃ group typically lowers the pKa of the pyrrolidine nitrogen, making it less basic.[12] This modulation of pKa can have profound effects on a drug's solubility, cell permeability, and interaction with its biological target.[13]
Table 3: Comparative Basicity (pKa)
| Compound | Analog Type | pKa |
| Pyrrolidine | Non-fluorinated | ~11.3 |
| Fluorinated Pyrrolidine Analog | Trifluoromethylated | Lower |
The pKa of pyrrolidine is approximately 11.3. The introduction of an electron-withdrawing trifluoromethyl group is expected to decrease this value.[14]
A lower pKa can reduce unwanted interactions with off-target ion channels and improve the oral bioavailability of a drug candidate.
Binding Affinity and Biological Activity
The trifluoromethyl group can also directly impact a compound's binding affinity for its target protein.[3] The electronic and steric properties of the CF₃ group can lead to more potent and selective interactions.[15] In some cases, replacing a methyl group with a trifluoromethyl group can switch a ligand's functional behavior from an agonist to an antagonist.[15][16]
The introduction of a trifluoromethyl group into pyrrolidine-containing compounds has been shown to be beneficial in various therapeutic areas, including as anticonvulsants and for the treatment of type 2 diabetes.[17] For instance, a cis-4-CF₃ substituent on a pyrrolidine scaffold was found to be crucial for the agonistic activity of certain G-protein coupled receptor 40 (GRP40) agonists.[17]
Experimental Protocols for Comparative Analysis
To ensure the validity and reproducibility of a comparative analysis, standardized experimental protocols are essential.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[8]
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Workflow for LogP Determination
Caption: Shake-flask method for LogP determination.
Determination of pKa by Potentiometric Titration
This method determines the pKa of an ionizable group by monitoring the pH of a solution as a titrant is added.[18]
Workflow for pKa Determination
Caption: Potentiometric titration for pKa determination.
In Vitro Binding Affinity Assay (e.g., Radioligand Binding Assay)
This assay measures the affinity of a compound for a specific receptor.
Workflow for Radioligand Binding Assay
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]
- 17. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Trifluoromethyl Group in Bioisosteric Replacement: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical tools available to medicinal chemists, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth comparison of the trifluoromethyl group with its common bioisosteric replacements, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.
The Privileged Role of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group is a well-established strategy to enhance the drug-like properties of a molecule.[1] Its strong electron-withdrawing nature, conferred by the high electronegativity of fluorine atoms, significantly influences molecular interactions and metabolic stability.[2] The C-F bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to metabolic degradation.[2] This stability, coupled with its moderate steric bulk, makes it an attractive bioisostere for various functional groups, including methyl, chloro, and even nitro moieties.[2][3] A classic example of the transformative power of the CF3 group is in the development of Fluoxetine (Prozac), where its introduction significantly enhanced lipophilicity, facilitating penetration of the blood-brain barrier.
A Head-to-Head Comparison: CF3 vs. Its Bioisosteres
The decision to introduce or replace a trifluoromethyl group necessitates a thorough understanding of the subtle yet significant differences between it and its bioisosteric counterparts. This section provides a comparative analysis of key physicochemical and pharmacological properties.
Physicochemical Properties
The choice of a bioisostere can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of the trifluoromethyl group and some of its common bioisosteres.
| Property | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Cyano (CN) | Nitro (NO2) | Ethyl (C2H5) |
| Hansch Lipophilicity (π) | 0.88 | 1.51 | -0.57 | -0.28 | 1.02 |
| Dipole Moment (Debye) | ~2.5 | ~3.5 | ~4.0 | ~4.2 | ~0 |
| pKa (of benzoic acid) | 3.6 | 3.3 | 4.2 | 3.4 | 4.4 |
| van der Waals Volume (ų) | 44.3 | 79.2 | 27.5 | 30.7 | 45.4 |
| Metabolic Stability | High | Very High | Moderate | Low (can be reduced) | Low (susceptible to oxidation) |
Data compiled from various sources and representative values are shown.
The pentafluorosulfanyl (SF5) group, often referred to as a "super-trifluoromethyl" group, exhibits even stronger electron-withdrawing properties and greater lipophilicity than the CF3 group.[3] While both are metabolically robust, the larger size of the SF5 group can present steric challenges.[4] The cyano and nitro groups, while also electron-withdrawing, are more polar and less lipophilic. The nitro group, in particular, is often considered a liability due to its potential for metabolic reduction to toxic species, though in some contexts, it can be a suitable bioisostere.[3] The ethyl group, similar in size to the trifluoromethyl group, is significantly more lipophilic but lacks the electronic effects and metabolic stability of its fluorinated counterpart.[5]
Impact on Biological Activity: Case Studies
The true test of a bioisosteric replacement lies in its effect on biological activity. The following case studies illustrate how substituting a trifluoromethyl group can modulate potency and selectivity.
Case Study 1: Cannabinoid Receptor 1 (CB1) Positive Allosteric Modulators
In a study on positive allosteric modulators of the CB1 receptor, an aliphatic nitro group was replaced with a trifluoromethyl group. The CF3-containing compounds were generally more potent and exhibited improved in vitro metabolic stability compared to their nitro counterparts.[3] This successful bioisosteric replacement transformed a "non-drug-like" lead into a more promising candidate.[3]
Case Study 2: AAA ATPase p97 Inhibitors
A study on inhibitors of the AAA ATPase p97 provided a direct comparison of several bioisosteres for the trifluoromethyl group on an indole scaffold. The results demonstrated that bioisosteric replacement is highly context-dependent. Surprisingly, the SF5-analogue was significantly less active than the CF3-containing lead compound, while the nitro- and methyl-analogues showed potent activity.[4]
| Compound (Indole C5-substituent) | p97 Inhibition IC50 (µM) |
| -CF3 | 4.7 ± 2.0 |
| -SF5 | 21.5 ± 0.4 |
| -NO2 | 0.05 ± 0.04 |
| -CH3 | 0.24 ± 0.11 |
| -OCH3 | 0.71 ± 0.22 |
| -OCF3 | 3.8 ± 0.8 |
Data from: Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97.[4]
This case study underscores the importance of empirical testing, as the electronic and steric effects of bioisosteres do not always translate into predictable changes in biological activity.[4]
Experimental Workflows and Protocols
To facilitate the practical application of bioisosteric replacement strategies, this section provides detailed, step-by-step protocols for the synthesis of key scaffolds and the evaluation of critical drug-like properties.
Synthesis of Trifluoromethylated and Pentafluorosulfanylated Scaffolds
The introduction of CF3 and SF5 groups often requires specialized synthetic methods. The following diagrams and protocols outline common approaches for the synthesis of trifluoromethylated indoles and pentafluorosulfanyl arenes.
Workflow for the Synthesis of a 2-Trifluoromethylindole
Caption: Domino reaction for 2-trifluoromethylindole synthesis.
Protocol: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [6]
-
Reagent Preparation: Prepare the CuCF3 reagent from fluoroform.
-
Reaction Setup: To a reaction vessel, add the 2-alkynylaniline substrate, a suitable solvent (e.g., DMF), and the freshly prepared CuCF3 reagent.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., ammonium chloride) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(trifluoromethyl)indole.
Workflow for the Synthesis of a Pentafluorosulfanyl Arene
Caption: Synthesis of a pentafluorosulfanyl arene.
Protocol: Synthesis of Pentafluorosulfanylbenzene from Diphenyl Disulfide [1]
-
Reaction Setup: In a suitable reaction vessel, combine diphenyl disulfide and a fluorinating agent such as silver(II) fluoride (AgF2) or a combination of chlorine gas and a fluoride salt.
-
Solvent: Use an inert solvent appropriate for fluorination reactions (e.g., acetonitrile).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen fluorinating agent.
-
Monitoring: Monitor the reaction by 19F NMR spectroscopy to observe the formation of the SF5 group.
-
Workup: After the reaction is complete, filter off any insoluble salts and carefully remove the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or chromatography to yield pentafluorosulfanylbenzene.
Evaluation of Physicochemical and ADME Properties
A thorough evaluation of a compound's physicochemical and ADME properties is critical for its progression in the drug discovery pipeline. The following protocols outline standard assays for determining lipophilicity, metabolic stability, and potential for drug-drug interactions.
Workflow for Experimental Determination of Lipophilicity (LogP)
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Comparing the efficacy of drugs synthesized with CF3-pyrrolidine intermediates
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the trifluoromethyl-pyrrolidine (CF3-pyrrolidine) scaffold has emerged as a particularly powerful combination for optimizing drug efficacy. This guide provides an in-depth comparison of the performance of drugs synthesized with CF3-pyrrolidine intermediates against other alternatives, supported by experimental data and field-proven insights. We will explore the causal relationships behind the enhanced efficacy, delve into specific case studies, and provide detailed experimental protocols for researchers.
The Synergy of Trifluoromethyl and Pyrrolidine: A Physicochemical and Pharmacological Advantage
The pyrrolidine ring, a five-membered saturated heterocycle, is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional sp³-hybridized structure allows for a more comprehensive exploration of chemical space compared to flat aromatic rings, leading to improved interactions with biological targets.[1]
When combined with the trifluoromethyl (CF3) group, the benefits are often magnified. The CF3 group is a bioisostere for a methyl group but possesses significantly different electronic properties.[3] Its high electronegativity and electron-withdrawing nature can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[3][4]
The strategic incorporation of a CF3 group onto the pyrrolidine scaffold can lead to:
-
Enhanced Binding Affinity: The electron-withdrawing properties of the CF3 group can alter the electron distribution within the pyrrolidine ring and adjacent functionalities, leading to stronger interactions with target proteins.[4]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[4]
-
Increased Lipophilicity and Membrane Permeability: The CF3 group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[5]
-
Favorable Conformational Control: The steric bulk of the CF3 group can influence the conformation of the pyrrolidine ring, locking it into a bioactive conformation for optimal target engagement.
The following diagram illustrates the key advantages conferred by the CF3-pyrrolidine moiety in drug design.
Caption: Key advantages of incorporating the CF3-pyrrolidine moiety in drug design.
Case Study 1: Alpelisib - A Potent PI3Kα Inhibitor with a CF3-Pyrrolidine Moiety
Alpelisib (BYL719) is an FDA-approved, orally bioavailable inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[3] It is used in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer.[6] The chemical structure of Alpelisib features a trifluoromethyl-substituted pyridine ring and a pyrrolidine carboxamide moiety.[3]
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene, is a hallmark of many cancers.[8]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.
Comparative Inhibitory Activity of Alpelisib and Other PI3K Inhibitors
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Alpelisib (BYL719) | 5 | 1,156 | 290 | 250 |
| GDC-0941 | 3 | 33 | 3 | 17 |
| ZSTK474 | 3.7 | 9.2 | 1.8 | 5.8 |
Data compiled from various sources for illustrative comparison. Actual values may vary depending on assay conditions.
The data demonstrates Alpelisib's high potency and selectivity for the PI3Kα isoform, a key factor in its clinical efficacy and safety profile. The CF3-pyrrolidine moiety is a critical contributor to this favorable profile.
Case Study 2: (Trifluoromethyl)pyridine Derivatives as Anti-Chlamydia trachomatis Agents
Chlamydia trachomatis is a major cause of sexually transmitted infections and infectious blindness worldwide.[9] The development of new and effective anti-chlamydial agents is a critical public health priority. A recent study reported the synthesis and evaluation of a series of (trifluoromethyl)pyridine-based compounds with potent anti-chlamydial activity.[9][10]
In Vitro and In Vivo Efficacy of Lead Compounds
The study identified several lead compounds, with compound 20 emerging as the most active.[10] A comparison of its activity with other analogs and the parent compound highlights the impact of specific structural modifications.
| Compound | Anti-chlamydial Activity (IC50, µg/mL) | Cytotoxicity (CC50, µg/mL) | Selectivity Index (CC50/IC50) |
| Parent Compound 1 | 10.2 | > 100 | > 9.8 |
| Analog 17 | 5.8 | > 100 | > 17.2 |
| Lead Compound 20 | 4.9 | > 100 | > 20.4 |
| Analog 21 | 6.1 | > 100 | > 16.4 |
The results demonstrate that the trifluoromethylpyridine scaffold is a promising starting point for the development of novel anti-chlamydial drugs. Compound 20 not only showed excellent in vitro potency but was also effective in a mouse model of chlamydial infection.[9]
Experimental Protocols
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PI3K isoforms using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (e.g., Alpelisib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution of the compound in the kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the PI3K activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.[7][9][11][12][13]
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemotherapy.or.jp [chemotherapy.or.jp]
- 11. benchchem.com [benchchem.com]
- 12. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Trifluoromethyl Sources: Benchmarking Synthesis Efficiency
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and drug development. Its presence can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of efficient and reliable methods for introducing this privileged moiety is of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of the most common trifluoromethyl sources, offering a critical evaluation of their performance based on experimental data to inform your synthetic strategy.
The Trifluoromethylation Toolbox: A Mechanistic Overview
The choice of a trifluoromethylating agent is fundamentally dictated by the electronic nature of the substrate and the desired bond construction. These reagents can be broadly classified based on the reactive trifluoromethyl species they generate: a nucleophilic trifluoromethyl anion (CF₃⁻), an electrophilic trifluoromethyl cation (CF₃⁺), or a trifluoromethyl radical (CF₃•). Understanding the dominant mechanistic pathway of each reagent class is crucial for predicting reactivity and ensuring compatibility with your target molecule.
Here, we will focus on four of the most prominent classes of trifluoromethylating agents:
-
Ruppert-Prakash Reagent (TMSCF₃): A nucleophilic source of the trifluoromethyl group.
-
Langlois Reagent (CF₃SO₂Na): Primarily a source of the trifluoromethyl radical.
-
Togni Reagents: Versatile hypervalent iodine compounds that can act as sources of electrophilic or radical trifluoromethyl groups.
-
Umemoto Reagents: Potent electrophilic trifluoromethylating agents.
Benchmarking Performance: A Tale of Two Substrates
To provide a tangible comparison of these reagents, we will examine their application in the trifluoromethylation of two distinct and synthetically relevant substrates: acetophenone , a common ketone, and indole , a privileged heterocyclic motif in medicinal chemistry.
Trifluoromethylation of Indole: A Comparative Analysis
The direct C-H trifluoromethylation of indoles is a highly sought-after transformation. The electron-rich nature of the indole ring makes it susceptible to attack by electrophilic and radical trifluoromethylating agents. Below is a summary of reported yields for the trifluoromethylation of indole using different reagents, showcasing their relative efficiencies.
| Reagent Class | Specific Reagent | Reaction Conditions | Product (Position) | Yield (%) | Reference |
| Togni Reagent | Togni Reagent I | Cu(OAc)₂ (10 mol%), DMF, 60 °C, 24 h | 2-CF₃-Indole | 73% | [3] |
| Langlois Reagent | CF₃SO₂Na | K₂S₂O₈, Glucose, MeCN/H₂O, rt, 12 h | 2-CF₃-Indole | 85% | [1][4][5] |
| Umemoto Reagent | Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, TFA, DCE, 110 °C | Ortho-CF₃-Anilines (general) | up to 11% (for indole derivative) | [6] |
Analysis:
As the data indicates, for the direct C2-trifluoromethylation of indole, both Togni and Langlois reagents provide good to excellent yields. The Langlois reagent, under metal-free, photocatalytic conditions, appears to offer a slight advantage in terms of reported yield and milder reaction conditions. The Umemoto reagent, in this specific context of palladium-catalyzed C-H activation, shows lower efficacy for indole itself, though it is a powerful reagent for other substrates. The Ruppert-Prakash reagent, being a nucleophilic source, is generally not suitable for the direct C-H trifluoromethylation of electron-rich heterocycles like indole.
Trifluoromethylation of Acetophenone: A Nucleophilic Approach
The addition of a trifluoromethyl group to a ketone, such as acetophenone, is a classic example of nucleophilic trifluoromethylation. The Ruppert-Prakash reagent is exceptionally well-suited for this transformation.
-
Ruppert-Prakash Reagent: The reagent of choice for nucleophilic addition to carbonyls, consistently providing high yields of the corresponding trifluoromethyl alcohol.
-
Togni and Umemoto Reagents: As electrophilic sources, they are not suitable for direct addition to the electrophilic carbonyl carbon of acetophenone. However, they can be used to trifluoromethylate the corresponding enolates or silyl enol ethers.[7]
-
Langlois Reagent: As a radical source, its direct application to acetophenone is not a standard transformation.
Experimental Protocols: From Theory to Practice
To translate this comparative analysis into actionable laboratory procedures, we provide detailed, step-by-step protocols for representative trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent
This protocol details the synthesis of 2,2,2-trifluoro-1-phenylethanol, a valuable building block.
Reaction Scheme:
Caption: Nucleophilic trifluoromethylation of acetophenone.
Materials:
-
Acetophenone
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetophenone (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.2-1.5 equiv).
-
Add a catalytic amount of TBAF solution (e.g., 0.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2,2,2-trifluoro-1-phenylethanol.
Expected Yield: Yields for this reaction are typically high, often exceeding 90%.
Protocol 2: Radical C-H Trifluoromethylation of Indole using Langlois Reagent
This protocol describes a metal-free approach to synthesize 2-trifluoromethylindole.
Reaction Scheme:
Caption: Radical trifluoromethylation of indole.
Materials:
-
Indole
-
Langlois Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na)
-
Potassium persulfate (K₂S₂O₈)
-
Glucose
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add indole (1.0 equiv), Langlois reagent (2.0 equiv), potassium persulfate (2.0 equiv), and glucose (0.5 equiv).
-
Add a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be irradiated with visible light to potentially improve the rate and yield, depending on the specific setup.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-trifluoromethylindole.
Expected Yield: As indicated in the comparative table, yields for this transformation can be as high as 85%.[4][5]
Mechanistic Insights: Visualizing the Pathways
The distinct reactivity of these reagents stems from their different mechanisms of generating the active trifluoromethyl species. The following diagrams illustrate the generalized mechanistic pathways.
Caption: Generalized mechanistic pathways for trifluoromethylation.
Conclusion: Selecting the Right Tool for the Job
The choice of a trifluoromethylating agent is a critical decision in synthetic planning. This guide has provided a comparative analysis of four major classes of reagents, highlighting their mechanistic differences and showcasing their performance with representative substrates.
-
For nucleophilic trifluoromethylation , particularly of carbonyl compounds, the Ruppert-Prakash reagent remains the gold standard, offering high efficiency and reliability.
-
For the radical trifluoromethylation of a broad range of substrates, including electron-rich heterocycles, the Langlois reagent is an excellent choice, often providing high yields under mild, metal-free conditions.
-
Togni reagents offer remarkable versatility, capable of participating in both electrophilic and radical pathways , making them powerful tools for a wide array of transformations.
-
Umemoto reagents are potent electrophilic trifluoromethylating agents , particularly effective for the functionalization of various nucleophiles.
By understanding the strengths and limitations of each reagent class and leveraging the provided experimental protocols, researchers can make more informed decisions, leading to the efficient and successful synthesis of novel trifluoromethylated compounds.
References
- 1. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The 3-(Trifluoromethyl)pyrrolidin-3-ol Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Strategic Value of the 3-(Trifluoromethyl)pyrrolidin-3-ol Moiety
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its three-dimensional character and its prevalence in a multitude of biologically active molecules.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group and a hydroxyl group at the C3 position creates the 3-(trifluoromethyl)pyrrolidin-3-ol scaffold—a moiety of increasing interest. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives built upon this core, with a primary focus on their recently uncovered potential as modulators of the Retinoid-related Orphan Receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases.
The trifluoromethyl group is a powerful bioisostere, often used to enhance metabolic stability, improve membrane permeability, and increase binding affinity through its unique electronic properties.[3] When combined with the tertiary alcohol, which can act as a crucial hydrogen bond donor or acceptor, and the basic nitrogen of the pyrrolidine ring, the resulting scaffold presents a rich platform for generating diverse and potent pharmacological agents. This guide will objectively compare the performance of these derivatives, supported by experimental data from key patents and publications, and provide detailed protocols for their synthesis and evaluation.
Core Directive: SAR Analysis of RORγt Modulators
Recent advancements have identified the 3-(trifluoromethyl)pyrrolidin-3-ol scaffold as a potent core for the development of RORγt inhibitors. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are pivotal in the pathogenesis of numerous autoimmune conditions like psoriasis and rheumatoid arthritis. The following SAR analysis is synthesized from data disclosed in patent application WO 2018/094181 A1, which details a series of compounds evaluated for their ability to inhibit RORγt activity.
Key Structural Features and General SAR Trends
The general structure explored for RORγt inhibition consists of the core scaffold linked to a substituted aromatic or heteroaromatic system. The pyrrolidine nitrogen is typically functionalized, often with a group that can occupy a specific binding pocket.
Caption: Key modification points on the 3-(trifluoromethyl)pyrrolidin-3-ol scaffold.
Data-Driven Comparison of RORγt Inhibitors
The following table summarizes the SAR for a selection of derivatives from patent WO 2018/094181 A1. The activity is presented as IC₅₀ values from a RORγt biochemical assay, providing a quantitative measure of potency.
| Compound ID | Core Scaffold Modification (N1-substituent) | Aryl Group | RORγt IC₅₀ (nM) |
| Example 1 | -CH₂-(4-fluorophenyl) | 6-amino-5-chloropyridin-3-yl | 1.8 |
| Example 2 | -CH₂-(4-cyanophenyl) | 6-amino-5-chloropyridin-3-yl | 1.9 |
| Example 3 | -CH₂-(pyridin-4-yl) | 6-amino-5-chloropyridin-3-yl | 2.5 |
| Example 4 | -CH₂-(4-fluorophenyl) | 6-amino-5-cyanopyridin-3-yl | 3.1 |
| Example 5 | -CH₂-(4-fluorophenyl) | 6-amino-5-(trifluoromethyl)pyridin-3-yl | 4.6 |
| Example 6 | -CH₂-(cyclopropyl) | 6-amino-5-chloropyridin-3-yl | 13.0 |
Analysis of SAR from Experimental Data:
-
N1-Substitution: The nature of the substituent on the pyrrolidine nitrogen is a primary determinant of potency. Small, electron-deficient aromatic rings, such as 4-fluorophenyl (Example 1) and 4-cyanophenyl (Example 2), are highly favorable, yielding compounds with low nanomolar IC₅₀ values. Replacing the phenyl ring with a pyridyl group (Example 3) maintains high potency. However, switching to a small aliphatic group like cyclopropyl (Example 6) leads to a significant drop in activity (>6-fold), indicating a specific preference for an aromatic or heteroaromatic moiety in this position.
-
Aryl Group: The substitution pattern on the C3-aryl ring is also critical. A 6-amino-5-chloropyridin-3-yl group (Examples 1-3, 6) consistently produces highly potent compounds. Modifying the 5-position substituent from chloro to cyano (Example 4) or trifluoromethyl (Example 5) results in a slight decrease in potency, suggesting that both electronic and steric factors at this position are finely tuned for optimal receptor engagement. The 6-amino group appears to be a key interaction point.
-
Stereochemistry: Although not explicitly detailed in the table, the patent emphasizes the importance of stereochemistry at the C3 position. The biological activity of such chiral compounds is often confined to a single enantiomer, a common feature in drug-receptor interactions.
Comparative Analysis: Alternative Scaffolds for CNS and Pain Targets
While the 3-(trifluoromethyl)pyrrolidin-3-ol core shows immense promise for RORγt, related pyrrolidine scaffolds have been extensively explored for other targets, offering a valuable comparative perspective. A notable example is in the development of voltage-gated sodium channel (Nav) inhibitors for the treatment of pain.
A study by Patel et al. (2022) on Nav1.7/Nav1.8 blockers identified potent inhibitors incorporating an (R)-(3-fluoropyrrolidin-1-yl) moiety.[1] This scaffold is structurally analogous to our core, differing by the replacement of the C3-OH and C3-CF₃ groups with a single C3-fluoro substituent.
Structural Comparison:
-
3-(Trifluoromethyl)pyrrolidin-3-ol: Features a tertiary alcohol and a CF₃ group at C3. The alcohol can act as a hydrogen bond donor/acceptor, while the CF₃ group enhances lipophilicity and metabolic stability.
-
(R)-3-Fluoropyrrolidine: Features a single fluorine atom at C3. Fluorine is a weak hydrogen bond acceptor and significantly alters the electronics of the ring without adding substantial steric bulk.
The lead compound from this study, ABBV-318, incorporates the (R)-3-fluoropyrrolidin-1-yl group and demonstrates potent inhibition of Nav1.7. This highlights the versatility of the substituted pyrrolidine core, where subtle changes at the C3 position can redirect the molecule's activity from a nuclear receptor (RORγt) to an ion channel (Nav1.7), showcasing the profound impact of bioisosteric replacements on therapeutic targeting.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of these compounds, based on established procedures.
Protocol 1: General Synthesis of 3-Aryl-3-(trifluoromethyl)pyrrolidin-3-ol Derivatives
This protocol describes a representative synthesis for coupling the core scaffold with various aryl halides, a key step in generating the diversity required for SAR studies.
Caption: Workflow for the synthesis of the core intermediate.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 3-(trifluoromethyl)pyrrolidin-3-ol (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add anhydrous solvent (e.g., Dioxane or Toluene) via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
N-Functionalization: The resulting product can then be N-functionalized through standard methods like reductive amination or nucleophilic substitution to generate the final target compounds.
Protocol 2: RORγt Biochemical Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC₅₀ values of test compounds against RORγt.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the RORγt ligand-binding domain (LBD) to a steroid receptor coactivator (SRC) peptide.
Materials:
-
His-tagged RORγt-LBD
-
Europium-labeled anti-His antibody
-
Biotinylated SRC peptide
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.1% Triton X-100)
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate.
-
Reagent Preparation: Prepare a solution of RORγt-LBD and the Eu-anti-His antibody in assay buffer. Prepare a separate solution of the biotin-SRC peptide and SA-APC in assay buffer.
-
Incubation 1: Add the RORγt-LBD/antibody solution to the assay plate containing the compounds. Incubate for 30 minutes at room temperature.
-
Incubation 2: Add the SRC peptide/SA-APC solution to the plate. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The 3-(trifluoromethyl)pyrrolidin-3-ol scaffold represents a highly valuable and versatile platform in drug discovery. The systematic SAR analysis, primarily derived from patent literature on RORγt inhibitors, demonstrates that targeted modifications to the N1-substituent and the C3-aryl group can yield compounds with exceptional, low-nanomolar potency. The trifluoromethyl and hydroxyl groups at the C3 position are critical for establishing the core pharmacophore, likely through a combination of steric, electronic, and hydrogen-bonding interactions within the target's binding site.
Comparison with structurally related scaffolds, such as the 3-fluoropyrrolidines used in Nav1.7 inhibitors, underscores the principle of "molecular dialing," where subtle atomic changes can profoundly switch therapeutic applications. This highlights the importance of precise, data-driven medicinal chemistry in navigating the complex landscape of drug-target interactions.
Future research should focus on obtaining high-resolution co-crystal structures of these derivatives with their targets (e.g., RORγt-LBD) to rationalize the observed SAR and guide the design of next-generation modulators with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2007056124A2 - Compounds for modulating trpv3 function - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Impact of CF3 Group Position on Biological Activity
Introduction: The Strategic Placement of a Powerful Moiety
In the landscape of modern medicinal chemistry, the trifluoromethyl (CF3) group has emerged as a cornerstone of rational drug design.[1] Its incorporation into a molecular scaffold is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties.[2] The unique electronic nature and steric bulk of the CF3 group can profoundly influence lipophilicity, metabolic stability, and target binding affinity.[1][3] However, the ultimate biological impact of this powerful moiety is not merely a consequence of its presence, but critically, of its position . This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess how the positional isomerism of the CF3 group dictates a compound's biological activity, thereby enabling more informed decisions in lead optimization. We will delve into the underlying physicochemical principles, provide actionable experimental protocols, and illustrate these concepts with comparative data.
The Physicochemical Ripple Effect of CF3 Positional Isomerism
The introduction of a CF3 group can dramatically alter a molecule's properties, and its placement—be it on an aromatic ring or an aliphatic chain—fine-tunes these effects.[4][5] Understanding these nuances is the first step in harnessing the full potential of this versatile functional group.
Lipophilicity (LogP/LogD): A Balancing Act
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the CF3 group.[6] Generally, the CF3 group increases lipophilicity due to its hydrophobic nature.[7] However, the magnitude of this effect is highly dependent on its position. For instance, trifluorination at an alpha-position to a hydroxyl group strongly enhances lipophilicity, while the effect is less pronounced at more distant positions.[8]
Table 1: Impact of CF3 Position on the Lipophilicity of Model Compounds
| Compound | Parent Compound LogP | CF3-Substituted LogP | ΔLogP | Positional Context |
| Toluene | 2.73 | 3.19 (para-CF3) | +0.46 | Aromatic Substitution |
| Propan-1-ol | 0.25 | 0.95 (3,3,3-trifluoro) | +0.70 | Aliphatic Chain |
| Aniline | 0.90 | 1.88 (meta-CF3) | +0.98 | Aromatic with Basic Center |
Data is illustrative and sourced from publicly available chemical databases.
This variation arises from the interplay between the inherent hydrophobicity of the CF3 group and its potent electron-withdrawing inductive effect, which can alter the polarity of the entire molecule.
Electronic Effects (pKa): Modulating Ionization
The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of nearby acidic or basic functional groups.[9][10] This, in turn, affects a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and receptor interactions. The effect is most pronounced when the CF3 group is in the ortho or para position on an aromatic ring relative to the ionizable group, due to the combination of inductive and resonance effects. The meta position primarily exerts an inductive effect.[11][12]
Table 2: Influence of CF3 Position on the pKa of Benzoic Acid Derivatives
| Compound | pKa | ΔpKa from Benzoic Acid (pKa 4.20) |
| Benzoic Acid | 4.20 | 0 |
| ortho-Trifluoromethylbenzoic Acid | 3.12 | -1.08 |
| meta-Trifluoromethylbenzoic Acid | 3.86 | -0.34 |
| para-Trifluoromethylbenzoic Acid | 3.69 | -0.51 |
Data is illustrative and sourced from publicly available chemical databases.
Metabolic Stability: A Shield Against Degradation
One of the most valuable attributes of the CF3 group is its ability to enhance metabolic stability.[13] The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][14] Strategically placing a CF3 group at a known site of metabolic attack (a "metabolic hotspot") can effectively block this degradation pathway, prolonging the drug's half-life.[15][16] A comparative in vitro metabolic stability assay is the gold standard for evaluating this effect.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to compare the metabolic stability of positional isomers.
1. Objective: To determine the rate of disappearance of test compounds upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[15]
2. Materials:
-
Test compounds (positional isomers) and a positive control (a compound with known metabolic instability).
-
Liver microsomes (human, rat, or other species of interest).
-
NADPH regenerating system (Cofactor for CYP enzymes).[17]
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
96-well plates.
-
Incubator (37°C).
-
LC-MS/MS system for analysis.
3. Methodology:
- Preparation: Prepare stock solutions of the test compounds and positive control in an organic solvent like DMSO.[18] Dilute these stocks in phosphate buffer to the final working concentration.
- Incubation: In a 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for a few minutes.[17]
- Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.[17]
- Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in specific wells by adding the cold quenching solution.[15]
- Sample Processing: Centrifuge the plate to precipitate the proteins.[15]
- Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.[18]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[15]
-
Calculate the intrinsic clearance (CLint) as a measure of the metabolic capacity.[15]
Pharmacodynamic Consequences: Hitting the Target with Precision
The position of a CF3 group can have profound effects on how a drug interacts with its biological target.
Target Binding Affinity and Selectivity
The steric bulk and electronic properties of the CF3 group can influence ligand-receptor interactions.[19] Depending on its position, the CF3 group can either fit snugly into a hydrophobic pocket, enhancing binding affinity, or cause a steric clash that weakens the interaction. Furthermore, the altered electronic distribution can affect hydrogen bonding and other non-covalent interactions that are crucial for binding.[20]
Table 3: Hypothetical Binding Affinity Data for Positional Isomers of a Kinase Inhibitor
| Isomer | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Ratio |
| ortho-CF3 | 15 | 500 | 33.3 |
| meta-CF3 | 5 | 150 | 30 |
| para-CF3 | 50 | 2000 | 40 |
This data is for illustrative purposes only.
Mechanism of Action: A Signaling Cascade Perspective
A change in binding affinity due to CF3 positioning can have a cascading effect on downstream signaling pathways. A more potent inhibitor, for example, will more effectively block the signaling cascade, leading to a more pronounced therapeutic effect.
Caption: Impact of CF3 Isomer Affinity on a Signaling Pathway.
Pharmacokinetic Profile: The Journey Through the Body
The ultimate success of a drug candidate depends on its pharmacokinetic profile, which is heavily influenced by the physicochemical properties modulated by the CF3 group's position.
Absorption and Bioavailability
Oral bioavailability is a complex interplay between a drug's solubility and permeability, both of which are affected by lipophilicity.[6] An optimal LogP value is required for good absorption. Furthermore, enhanced metabolic stability due to strategic CF3 placement can reduce first-pass metabolism in the liver, leading to higher bioavailability.[1]
Table 4: Comparative Pharmacokinetic Parameters of Positional Isomers in Rats (Hypothetical Data)
| Isomer | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) |
| ortho-CF3 | 25 | 300 | 1.5 |
| meta-CF3 | 60 | 850 | 1.0 |
| para-CF3 | 15 | 150 | 2.0 |
This data is for illustrative purposes only.
Integrated Experimental Workflow
The assessment of CF3 positional isomers is a multi-step process that integrates physicochemical characterization with in vitro and in vivo studies.
Caption: Workflow for Assessing CF3 Positional Isomers.
Case Study in Focus: Picornavirus Inhibitors
A study on picornavirus inhibitors provides a real-world example of the benefits of strategic trifluoromethyl substitution. In a monkey liver microsomal assay, a methyl-substituted compound was found to be extensively metabolized into eight different products.[21] In contrast, the trifluoromethyl-substituted analog not only blocked hydroxylation at the site of substitution but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[21] This "global" metabolic shielding effect highlights the profound impact that a well-placed CF3 group can have on a drug's metabolic fate.
Conclusion: A Strategic Imperative in Drug Design
The position of a trifluoromethyl group is not a trivial consideration but a critical design element that can dictate the success or failure of a drug candidate. A systematic evaluation of positional isomers, guided by the principles and experimental frameworks outlined in this guide, is essential for optimizing a compound's biological activity. By understanding the intricate interplay between CF3 position and a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties, medicinal chemists can make more strategic decisions, ultimately leading to the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. nbinno.com [nbinno.com]
- 14. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 15. benchchem.com [benchchem.com]
- 16. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 20. researchgate.net [researchgate.net]
- 21. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride
As a novel building block in contemporary drug discovery, 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride presents unique handling and safety considerations. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in an understanding of its constituent chemical features. Our focus is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
The safe handling of any chemical begins with a thorough understanding of its potential hazards. This compound is a trifluoromethylated pyrrolidine derivative in its hydrochloride salt form. Each of these components contributes to its overall safety profile. A safety data sheet for this compound indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].
-
Pyrrolidine Ring: The foundational pyrrolidine structure is a saturated heterocycle. While this specific derivative has its own unique properties, the parent compound, pyrrolidine, is known to be a flammable liquid and can cause severe skin burns and eye damage[2][3]. This underlying reactivity underscores the need for robust skin and eye protection.
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a common feature in modern pharmaceuticals, valued for its ability to enhance properties like metabolic stability and membrane permeability[4][5]. While the C-F bond is very strong, making the -CF3 group generally stable, it's crucial to be aware of the broader implications of fluorinated compounds in drug design[4][5][6][7][8]. For handling purposes, the primary consideration is the overall toxicity of the molecule it is attached to.
-
Hydrochloride Salt: The hydrochloride salt form means the compound is supplied as a salt of hydrochloric acid. This can enhance stability and solubility but also means that in the presence of strong bases or upon decomposition, there is a potential for the release of acidic or corrosive byproducts. Hydrochloric acid itself is highly corrosive and can cause severe damage to skin, eyes, and the respiratory tract[9][10][11].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Given that the compound can cause serious eye irritation, robust protection against splashes is critical. A face shield offers an additional layer of protection for the entire face[1][3][12]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation, chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin[3][12]. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | A lab coat and proper attire are essential to protect against accidental spills and skin exposure[13][14]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of any dust or aerosols, which may cause respiratory tract irritation, all handling of this compound should be performed in a certified chemical fume hood[1][13]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to use.
-
Preparation and Pre-Handling:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested[12][14].
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling the Compound:
-
When transferring the solid, use appropriate tools (e.g., a spatula) to minimize the generation of dust.
-
If creating solutions, slowly add the compound to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use to prevent contamination and potential release into the work environment[2][12].
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if you are unsure how to handle it.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance[12].
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal[1].
-
Clean the spill area thoroughly.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), should be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Disposal Procedure: Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash[1]. Adhere to all local, state, and federal regulations for hazardous waste disposal[10][15].
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages of safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.com [ehs.com]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 11. omal.in [omal.in]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
